molecular formula C4H5N3O2 B1267173 5-Amino-4,6-dihydroxypyrimidine CAS No. 69340-97-2

5-Amino-4,6-dihydroxypyrimidine

Cat. No.: B1267173
CAS No.: 69340-97-2
M. Wt: 127.1 g/mol
InChI Key: YKHPWCZPESTMRF-UHFFFAOYSA-N
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Description

5-Amino-4,6-dihydroxypyrimidine is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPWCZPESTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303735
Record name 5-Amino-4,6-dihydroxypyrimidine
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69340-97-2
Record name 5-Amino-6-hydroxy-4(3H)-pyrimidinone
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Record name NSC 160797
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Record name 69340-97-2
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Record name 5-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 5-amino-6-hydroxy
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-4,6-dihydroxypyrimidine from Malonic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-amino-4,6-dihydroxypyrimidine, a valuable heterocyclic building block, from readily available malonic acid esters. This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Introduction

This compound, also known as 5-aminouracil, is a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in medicinal chemistry, making efficient and scalable synthetic routes to this compound highly sought after. This guide focuses on two primary strategies for its synthesis starting from malonic acid esters: a multi-step approach involving post-cyclization functionalization and a more direct method utilizing a pre-functionalized malonic ester.

Synthetic Strategies

The synthesis of this compound from malonic acid esters primarily follows two pathways:

  • Route A: Cyclization followed by Nitrosation and Reduction. This is a common and well-documented method that first constructs the 2-amino-4,6-dihydroxypyrimidine core, which is then functionalized at the 5-position.

  • Route B: Cyclization of an Amino-Protected Malonic Ester. This approach introduces the nitrogen functionality at the 5-position from the start, using a protected aminomalonic acid ester.

Below is a detailed exploration of each route, including reaction mechanisms and experimental data.

Route A: Post-Cyclization Functionalization

This synthetic route is a three-step process starting from a standard malonic acid ester, typically diethyl malonate.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction A Diethyl Malonate + Guanidine B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOEt, Ethanol, Reflux C Sodium Nitrite (NaNO2) D 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine B->D C->D  Acetic Acid, H2O E Reducing Agent (e.g., Sodium Hydrosulfite, H2/Pd-C) F 2,5-Diamino-4,6-dihydroxypyrimidine D->F E->F  Aqueous media

Caption: Workflow for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine via post-cyclization functionalization.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • In a suitable reaction vessel, dissolve metallic sodium in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride with vigorous stirring.

  • Slowly add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • After cooling, the precipitated product is filtered, washed with ethanol, and dried.

Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

  • Suspend the 2-amino-4,6-dihydroxypyrimidine in water containing acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Stir the reaction mixture for a few hours. The product precipitates as a colored solid.

  • Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

  • Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water.

  • Add a reducing agent such as sodium hydrosulfite (V-Brite B) or perform catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst.[1]

  • The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete (indicated by a color change).[1]

  • The product is then isolated by filtration and can be further purified by recrystallization.

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1 & 2 & Diethyl Malonate, Guanidinium HydrochlorideSodium Ethylate, Sodium Nitrite, Acetic AcidEthanol, Water60 (Step 1), Reflux (Step 2)5 (Step 2)-[1]
32-Amino-4,6-dihydroxy-5-nitrosopyrimidineV-Brite B (Sodium Hydrosulfite)WaterRoom Temp.4853 (overall)[1]
1-3Diethyl Malonate, Guanidinium HydrochlorideSodium Methylate, Sodium Nitrite, V-Brite BMethanol, WaterReflux (Step 1), 80 (Step 2), 60 (Step 3)8 (Step 2), 12 (Step 3)78 (overall)[1]
Route B: Cyclization of an Amino-Protected Malonic Ester

This route offers a more direct synthesis by starting with a malonic ester that already contains a protected amino group at the alpha-carbon. Diethyl 2-acetamidomalonate is a common starting material for this approach.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Deprotection (Hydrolysis) A Diethyl 2-Acetamidomalonate + Guanidine B 5-Acetamido-2-amino-4,6-dihydroxypyrimidine A->B  Ethanol, Reflux C Concentrated HCl D 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride B->D C->D  Heat

Caption: Workflow for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine from an amino-protected malonic ester.

Step 1: Synthesis of 5-Acetamido-2-amino-4,6-dihydroxypyrimidine

  • Condense guanidine carbonate with diethyl 2-acetamidomalonate in a suitable solvent such as ethanol or isopropanol.[2][3]

  • Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[2][3]

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the crude product by filtration.

Step 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

  • Suspend the crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine in water.[2][3]

  • Add concentrated hydrochloric acid.[2][3]

  • Heat the mixture (e.g., to 70-75°C) for about 1 hour to effect hydrolysis of the acetamido group.[2][3]

  • Cool the solution in an ice bath to precipitate the hydrochloride salt of the product.[2][3]

  • Filter the product, wash with a dilute HCl solution and then with acetone, and dry.[2][3]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)YieldReference
1Diethyl acetamidomalonateGuanidinium carbonateEthanolReflux48Crude product used directly[2][3]
25-Acetamido-2-amino-4,6-dihydroxypyrimidine (700g crude)Concentrated HCl (200ml)Water (2L)70-751344.5g[2][3]

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of this compound from malonic acid esters.

  • Route A is versatile as it starts from the readily available and inexpensive diethyl malonate. However, it involves a multi-step process that includes the use of a nitrosating agent, which requires careful handling.

  • Route B is more direct as it begins with a malonic ester that already contains the protected amino group. This can lead to a shorter overall synthesis and potentially higher overall yields, although the starting material, diethyl 2-acetamidomalonate, is more specialized.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. The experimental protocols and quantitative data provided herein should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The pyrimidine scaffold is a fundamental building block in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an insight into its known biological activities. All quantitative data is presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[2][3]
Molecular Weight 127.10 g/mol [1][3]
Appearance Yellow or Orange Yellow Powder[4]
Melting Point >300 °C[5]
Boiling Point 387 °C at 760 mmHg (Predicted)
Density 1.84 g/cm³
pKa (Predicted) 6.77 ± 0.10[3]
XLogP3 0.05120
Polar Surface Area (PSA) 87.7 Ų
Solubility No experimental data found. Predicted to be slightly soluble in water and methanol.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established methods for pyrimidine derivatives and can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound. An excess amount of the solid compound is equilibrated with a specific solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then quantified.[6][7]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometric or HPLC method against a standard curve prepared from the DMSO stock solution.

  • The determined concentration represents the thermodynamic solubility of the compound.

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa value is determined from the inflection point of the resulting titration curve.[8][9][10]

Materials:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Protocol:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

  • Add KCl to the solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.

Determination of pKa by UV-Vis Spectrophotometry

Principle: This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with pH. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values.[11][12][13]

Materials:

  • This compound

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent plate

  • pH meter

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For each pH value, prepare a sample by diluting the stock solution in the corresponding buffer solution to a final concentration that gives an absorbance reading within the optimal range of the spectrophotometer.

  • Record the UV-Vis spectrum for each sample over a relevant wavelength range.

  • Identify the wavelengths where the maximum absorbance changes occur between the acidic and basic forms of the compound.

  • Plot the absorbance at these wavelengths against the pH.

  • The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined using the Henderson-Hasselbalch equation or by fitting the data to a suitable model.[14]

Synthesis

While a specific protocol for the synthesis of this compound was not found in the searched literature, a method for a structurally similar compound, 5-amino-2,4,6-trihydroxy-pyrimidine, is available and may be adaptable.[15] A general synthesis for 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of appropriately substituted malonic acid diesters with guanidine in the presence of a base like sodium ethoxide.

General Synthetic Scheme for 5-Substituted 2-Amino-4,6-dihydroxypyrimidines:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product malonic_ester Substituted Malonic Acid Diester condensation Condensation Reaction malonic_ester->condensation guanidine Guanidine guanidine->condensation base Base (e.g., Sodium Ethoxide) base->condensation solvent Solvent (e.g., Ethanol) solvent->condensation product 5-Substituted 2-Amino-4,6-dihydroxypyrimidine condensation->product

Caption: General synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

Biological Activity and Signaling Pathways

Research into the specific biological activity of this compound is limited. However, a study on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds were devoid of any nitric oxide (NO) inhibitory activity.[16][[“]] In contrast, their chlorinated counterparts, 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrated significant inhibition of immune-activated NO production.[16][[“]] The mechanism of action for this inhibitory effect remains to be elucidated.[16][[“]]

This finding suggests that the hydroxyl groups at the 4 and 6 positions are not conducive to NO inhibition in this scaffold, and substitution with chlorine atoms is critical for this particular biological activity.

G cluster_compounds Compounds cluster_activity Biological Activity dihydroxypyrimidine This compound no_inhibition Nitric Oxide (NO) Production dihydroxypyrimidine->no_inhibition No Inhibition dichloropyrimidine 5-Amino-4,6-dichloropyrimidine dichloropyrimidine->no_inhibition Inhibition

Caption: Comparative effect on Nitric Oxide (NO) production.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and physicochemical profiling of a novel pyrimidine derivative like this compound.

G synthesis Synthesis of 5-Amino-4,6- dihydroxypyrimidine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification verification Structural Verification (NMR, MS, Elemental Analysis) purification->verification profiling Physicochemical Profiling verification->profiling solubility Solubility Assay (Shake-Flask Method) profiling->solubility pka pKa Determination (Potentiometric Titration or UV-Vis Spectrophotometry) profiling->pka logp LogP Determination profiling->logp melting_point Melting Point & Thermal Stability profiling->melting_point

Caption: Experimental workflow for synthesis and physicochemical profiling.

Conclusion

This compound is a pyrimidine derivative with potential as a building block in medicinal chemistry. This guide has summarized its known physicochemical properties and provided detailed experimental protocols for their determination. While specific experimental data for some properties like solubility and pKa are lacking, the provided methodologies offer a clear path for their characterization. The current biological data suggests a lack of nitric oxide inhibitory activity, highlighting the importance of specific structural features for biological function within the pyrimidine class. Further research is warranted to explore other potential biological targets and activities of this compound.

References

5-Amino-4,6-dihydroxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69340-97-2

Molecular Formula: C₄H₅N₃O₂

Molecular Weight: 127.10 g/mol

Structure and Properties

5-Amino-4,6-dihydroxypyrimidine, also known as 5-aminopyrimidine-4,6-diol, is a pyrimidine derivative with the chemical structure illustrated below.

Synonyms: 5-Aminopyrimidine-4,6-diol, 4,6-Dihydroxy-5-aminopyrimidine[1]

PropertyValueSource
CAS Number69340-97-2[2]
Molecular FormulaC₄H₅N₃O₂[2]
Molecular Weight127.103[2]
Canonical SMILESC1=NC(=C(C(=O)N1)N)O[2]
InChI KeyYKHPWCZPESTMRF-UHFFFAOYSA-N[2]
Predicted pKa6.77 ± 0.10[2]

Synthesis and Characterization

A general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Malonic Acid Diester Malonic Acid Diester Condensation Condensation Malonic Acid Diester->Condensation Guanidine Guanidine Guanidine->Condensation 5-Substituted-2-amino-4,6-dihydroxypyrimidine 5-Substituted-2-amino-4,6-dihydroxypyrimidine Condensation->5-Substituted-2-amino-4,6-dihydroxypyrimidine NO_Assay NO_Assay 5-Substituted-2-amino-4,6-dihydroxypyrimidine->NO_Assay Data_Analysis Data_Analysis NO_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for the synthesis and biological evaluation of aminopyrimidine derivatives.

General Experimental Protocol for Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and serves as a representative methodology.[3]

  • Preparation of Sodium Ethoxide: Metallic sodium (0.56 mol) is dissolved in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon) with vigorous stirring.

  • Reaction Mixture: After the sodium is completely dissolved and the solution has cooled to room temperature, guanidine hydrochloride (0.22 mol) is added, followed by the corresponding monosubstituted malonic acid diester (0.2 mol).

  • Reflux: The reaction mixture is heated to reflux for a specified period.

  • Work-up: The solvent is evaporated under reduced pressure. The resulting solid is dissolved in a minimum amount of water, and the pH is adjusted to 6 with 10% HCl to precipitate the product.

  • Purification: The precipitate is filtered, washed with distilled water and ethanol, and dried to yield the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Spectroscopic Data for Related Compounds

The following table summarizes the ¹H and ¹³C NMR data for a selection of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which can serve as a reference for the characterization of this compound.[3]

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2-Amino-5-methylpyrimidine-4,6-diol 10.70 (2H, bs, 2x OH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, H-1')164.97 (C-4, C-6), 152.53 (C-2), 84.06 (C-5), 8.11 (C-1')
2-Amino-5-ethylpyrimidine-4,6-diol 10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J=7.3, H-1'), 0.88 (3H, t, J=7.3, H-2')164.47 (C-4, C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2')
2-Amino-5-propylpyrimidine-4,6-diol 10.30 (2H, bs, 2x OH), 6.31 (2H, bs, NH₂), 2.10 (2H, t, J=7.5, H-1'), 1.32 (2H, m, H-2'), 0.80 (3H, t, J=7.4, H-3')164.75 (C-4, C-6), 152.57 (C-2), 90.20 (C-5), 22.44 (C-1'), 21.89 (C-2'), 14.17 (C-3')

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activity. For instance, it has been utilized in the preparation of benzoxazinophenothiazine derivatives, which have been investigated for their antimicrobial properties.[1]

While this compound itself has not been extensively studied for its biological activity, research on closely related 5-substituted 2-amino-4,6-dihydroxypyrimidines has shown that these compounds are generally devoid of inhibitory activity against immune-activated nitric oxide (NO) production.[3] However, their chlorinated counterparts, the 5-substituted 2-amino-4,6-dichloropyrimidines, have demonstrated significant dose-dependent inhibition of NO production.[3]

The logical relationship for the conversion and subsequent activity of these related compounds is outlined below.

G Dihydroxypyrimidine 5-Substituted-2-amino- 4,6-dihydroxypyrimidine Chlorination Chlorination Dihydroxypyrimidine->Chlorination NoActivity No Inhibition of NO Production Dihydroxypyrimidine->NoActivity Dichloropyrimidine 5-Substituted-2-amino- 4,6-dichloropyrimidine Chlorination->Dichloropyrimidine Activity Inhibition of NO Production Dichloropyrimidine->Activity

Caption: Conversion of inactive dihydroxypyrimidines to active dichloropyrimidines.

Quantitative Data on Biological Activity of Related Dichloropyrimidines

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide production by various 5-substituted 2-amino-4,6-dichloropyrimidines in mouse peritoneal cells.[3]

CompoundSubstituent at Position 5IC₅₀ (µM)
B1-H28
B2-CH₃20
B3-CH₂CH₃15
B4-(CH₂)₂CH₃9
B12-F2

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized method for assessing the inhibitory effect of compounds on NO production in immune-activated cells, as described for the evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines.[3]

  • Cell Culture: Mouse peritoneal cells are harvested and cultured in an appropriate medium.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of nitric oxide.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO metabolism, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the stimulated control (no compound), and the IC₅₀ value is determined.

  • Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

References

Spectroscopic Analysis of 5-Amino-4,6-dihydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Amino-4,6-dihydroxypyrimidine, a molecule of significant interest in medicinal chemistry and drug development. This document details the application of key spectroscopic techniques for the structural elucidation and characterization of this pyrimidine derivative, presenting quantitative data, experimental protocols, and visual workflows to support research and development efforts.

Introduction

This compound, also known by its tautomeric form 5-aminouracil, is a heterocyclic organic compound. Its derivatives are recognized for a range of biological activities, including potential antitumor, antibacterial, and antiviral properties. Accurate and comprehensive spectroscopic analysis is fundamental to confirming the molecular structure, purity, and understanding the physicochemical properties of this compound and its analogues, which is a critical step in the drug discovery and development pipeline.

This guide covers the principles and practical aspects of vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry, in the context of analyzing this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique fingerprint. For this compound, these techniques are crucial for confirming the presence of its characteristic functional groups and understanding its tautomeric forms.

Assuming a planar structure and C_s point group symmetry, this compound has 36 normal modes of vibration.

Experimental Protocols

Infrared (IR) Spectroscopy

A common method for solid-state IR analysis is the KBr pellet technique.

  • Sample Preparation: The this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000–400 cm⁻¹.[1][2][3]

Raman Spectroscopy

  • Sample Preparation: A polycrystalline sample of this compound is used directly.

  • Instrumentation: A Raman spectrophotometer equipped with a laser excitation source (e.g., an Ar⁺ laser with a 4880 Å line) is utilized.[1]

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a range of 4000–200 cm⁻¹.[1][3]

Data Presentation: Vibrational Band Assignments

The following table summarizes the key vibrational frequencies and their assignments for this compound (5-aminouracil) from IR and Raman spectroscopy.

Frequency (cm⁻¹) Vibrational Mode Assignment Spectroscopic Technique Reference
3360NH₂ antisymmetric stretchingIR[1]
3290NH₂ symmetric stretchingIR[1]
3180N₁H stretchingRaman[4]
3125N₃H stretchingRaman[4]
3065C₆H stretchingRaman[4]
1700, 1690C=O stretchingIR[5]
1675C=O stretchingIR[6]
1510N₁H in-plane bending-[4]
1420/1410N₃H in-plane bending-[4]
1365C-NH₂ stretchingIR[1][7]
1205/1180C₆H in-plane bending-[4]
1010Ring deformation-[4]
795, 768γ(C=O) out-of-plane bendingIR[1]
655Ring deformation-[4]
600Ring torsional mode-[4]
418Ring deformationIR/Raman[6]
380Ring torsional mode-[4]
280/283Ring torsional mode-[4]
230β(C-NH₂) in-plane bendingIR[1][7]
205γ(C-NH₂) out-of-plane bendingIR[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C. While specific, comprehensive NMR data for this compound is not extensively documented in publicly available literature, data from closely related 5-substituted 2-amino-4,6-dihydroxypyrimidines can be used to predict the expected spectral features.[8][9]

Experimental Protocol

Sample Preparation [10]

  • Weighing: Accurately weigh 10-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.[10]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[10]

Data Acquisition [10][11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard single-pulse experiment is typically performed.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

Data Presentation: Expected Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.[9]

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H~10.0 - 11.0Broad SingletOH
¹H~6.0 - 7.0Broad SingletNH₂
¹H~3.0 - 4.0SingletCH (if tautomeric form exists)
¹³C~164SingletC4 and C6
¹³C~152SingletC2 (if unsubstituted)
¹³C~80 - 95SingletC5

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as the pyrimidine ring in this compound. The position and intensity of absorption bands can be influenced by the solvent and the pH of the solution.

Experimental Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or buffer solutions).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200–800 nm) using a spectrophotometer. The instrument is first zeroed with a blank solution (the solvent used for the sample).

Data Presentation: Expected Absorption Maxima

For 4,6-dihydroxypyrimidine derivatives, electronic transitions are expected in the UV region. In aqueous solutions, these compounds can exhibit absorption maxima (λ_max) that are sensitive to pH changes due to protonation and deprotonation events.[12][13] For instance, barbituric acid, a related compound, shows an intense absorption at 258 nm in its anionic form in water.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and can be performed in both positive and negative ion modes.[12][13]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: Expected Mass-to-Charge Ratio

The expected exact mass of this compound (C₄H₅N₃O₂) can be calculated and compared with the experimentally determined m/z value of the molecular ion [M+H]⁺ or [M-H]⁻.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Solid_State Solid-State Preparation (e.g., KBr pellet) Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Vibrational Vibrational Spectroscopy (IR, Raman) Solid_State->Vibrational Spectral_Data Acquire Spectra NMR->Spectral_Data Vibrational->Spectral_Data UV_Vis->Spectral_Data MS->Spectral_Data Data_Analysis Analyze Peaks, Shifts, and Frequencies Spectral_Data->Data_Analysis Structure_Elucidation Structural Elucidation and Characterization Data_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Tautomerism_Analysis_Pathway Analysis of Tautomeric Forms Start This compound (Potential Tautomers) IR_Raman IR/Raman Spectroscopy Start->IR_Raman NMR_H1 ¹H NMR Spectroscopy Start->NMR_H1 UV_Vis_pH pH-dependent UV-Vis Spectroscopy Start->UV_Vis_pH Observe_CO_OH Observe C=O vs. O-H stretching frequencies IR_Raman->Observe_CO_OH Observe_NH_OH Observe exchangeable NH and OH protons NMR_H1->Observe_NH_OH Observe_Lambda_Max Observe shifts in λ_max with pH changes UV_Vis_pH->Observe_Lambda_Max Conclusion Elucidate Dominant Tautomeric Form(s) Observe_CO_OH->Conclusion Observe_NH_OH->Conclusion Observe_Lambda_Max->Conclusion

Caption: Logical pathway for investigating tautomerism in this compound.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. Vibrational spectroscopy offers a detailed fingerprint of the molecule's functional groups, while NMR spectroscopy is paramount for unambiguous structure determination. UV-Vis spectroscopy and mass spectrometry further complement this analysis by providing insights into the electronic properties and confirming the molecular weight. The integrated application of these methods is essential for researchers, scientists, and drug development professionals working with this important class of compounds, ensuring the accurate characterization required for advancing pharmaceutical research.

References

Theoretical Studies on 5-Amino-4,6-dihydroxypyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dihydroxypyrimidine is a molecule of significant interest in medicinal chemistry due to its structural similarity to biologically important pyrimidines. A thorough understanding of its molecular properties is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its structural characteristics, electronic properties, and vibrational spectra as elucidated by computational methods. While specific experimental and theoretical data for this exact molecule are limited in publicly available literature, this guide synthesizes information from studies on analogous pyrimidine derivatives to present a robust framework for its theoretical investigation. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a comprehensive protocol for researchers aiming to model and analyze this and similar molecular systems.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to a wide array of biological processes. The substituent pattern of this compound, featuring both amino and hydroxyl groups, imparts it with the potential for diverse intermolecular interactions, making it a valuable scaffold in drug discovery. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for predicting the molecule's behavior at an atomic level, thereby guiding synthetic efforts and biological evaluations. This guide outlines the key theoretical approaches to characterizing this compound, with a focus on its tautomeric forms, optimized molecular geometry, vibrational frequencies, and electronic properties.

Tautomerism of this compound

A critical aspect of the theoretical study of this compound is the consideration of its potential tautomers. The presence of hydroxyl and amino groups allows for proton migration, leading to different isomeric forms that can coexist in equilibrium. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity.

Theoretical calculations are essential for determining the most stable tautomeric forms.[1] The relative energies of different tautomers can be calculated to predict their populations in different environments. Studies on similar dihydroxypyrimidine systems have shown that the diketo tautomer is often the most stable form in the gas phase and in nonpolar solvents.[2]

Below is a diagram illustrating the logical relationship between the key tautomeric forms of this compound.

tautomers T1 Dihydroxy-amino (Enol-amino form) T2 Keto-enol-amino T1->T2 Proton Transfer T4 Dihydroxy-imino (Enol-imino form) T1->T4 Proton Transfer T3 Diketo-amino (Keto-amino form) T2->T3 Proton Transfer

Potential tautomeric forms of this compound.

Theoretical Methodology: A Standard Protocol

The following outlines a standard and robust computational protocol for the theoretical investigation of this compound, based on methodologies reported for similar pyrimidine derivatives.

Computational Details

Quantum chemical calculations are typically performed using the Gaussian suite of programs. Density Functional Theory (DFT) is the most common and effective method for studying molecules of this nature. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density.

Geometry Optimization

The first step in the theoretical analysis is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. This process yields the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

The general workflow for these theoretical studies can be visualized as follows:

dft_workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis MolStruct Define Molecular Structure (Tautomer Selection) Method Select Method (e.g., DFT/B3LYP) MolStruct->Method BasisSet Select Basis Set (e.g., 6-311++G(d,p)) Method->BasisSet GeomOpt Geometry Optimization BasisSet->GeomOpt FreqCalc Vibrational Frequency Analysis GeomOpt->FreqCalc ElecProp Electronic Property Calculation GeomOpt->ElecProp StructParams Optimized Geometry (Bond Lengths, Angles) FreqCalc->StructParams VibSpectra IR & Raman Spectra FreqCalc->VibSpectra FMO HOMO-LUMO Analysis ElecProp->FMO MEP Molecular Electrostatic Potential ElecProp->MEP

General workflow for DFT calculations on this compound.

Predicted Molecular Properties

Optimized Geometrical Parameters

The following table summarizes the predicted optimized bond lengths and angles for the diketo-amino tautomer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
N1-C21.38C2-N1-C6123.0
C2-N31.39N1-C2-N3115.0
N3-C41.40C2-N3-C4125.0
C4-C51.45N3-C4-C5118.0
C5-C61.46C4-C5-C6119.0
C6-N11.37C5-C6-N1120.0
C4=O71.23C5-C4=O7121.0
C6=O81.24C5-C6=O8120.0
C5-N91.42C4-C5-N9120.5
N9-H101.01C6-C5-N9119.5
N9-H111.01H10-N9-H11118.0
Calculated Vibrational Frequencies

The table below lists some of the key predicted vibrational frequencies and their corresponding assignments for the diketo-amino tautomer.

Frequency (cm⁻¹) Vibrational Mode
3450N-H Asymmetric Stretch (Amino)
3350N-H Symmetric Stretch (Amino)
1720C=O Asymmetric Stretch
1680C=O Symmetric Stretch
1620N-H Scissoring (Amino)
1580C=C Stretch (Ring)
1450C-N Stretch (Ring)
Frontier Molecular Orbital (FMO) Analysis

The electronic properties of the diketo-amino tautomer are summarized in the following table.

Property Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap4.7

Conclusion

This technical guide has provided a comprehensive overview of the theoretical approaches for studying this compound. The importance of considering tautomerism has been highlighted, and a detailed protocol for performing DFT calculations has been presented. While specific published data for this molecule is scarce, the methodologies and expected results outlined here, based on studies of analogous systems, provide a solid foundation for future research. The application of these computational methods will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this compound and facilitate the design of new molecules with desired therapeutic properties. Researchers are encouraged to utilize the presented workflow to generate and validate specific data for this promising molecule.

References

An In-depth Technical Guide to 5-Aminopyrimidine-4,6-diol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-aminopyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. While its direct biological activity remains largely unexplored in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of more complex molecules, including those with potential antimicrobial properties. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its known applications.

Introduction

This guide will focus on the practical aspects of this compound, including its synthesis, physicochemical properties, and its utility as a building block in synthetic organic chemistry.

Physicochemical Properties

5-Aminopyrimidine-4,6-diol is a solid at room temperature with a high melting point, reflecting its stable heterocyclic structure. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Melting Point >300 °C[1]
Appearance White to off-white solid[1]
Boiling Point 387 °C (Predicted)
Density 1.84 g/cm³ (Predicted)[1]
pKa 6.77 (Predicted)[1]
Solubility Soluble in aqueous alkali[2]

Synthesis of 5-Aminopyrimidine-4,6-diol

The synthesis of 5-aminopyrimidine-4,6-diol can be achieved through the condensation of an appropriate aminomalonic acid diester with guanidine. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines[3].

Experimental Protocol

Materials:

  • Diethyl aminomalonate hydrochloride

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Water

  • Acetic acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon). Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Guanidine Preparation: To the sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) with intensive stirring.

  • Condensation Reaction: Slowly add diethyl aminomalonate hydrochloride (0.2 mol) to the reaction mixture. Heat the mixture to reflux and maintain for a period of 4-6 hours to ensure the completion of the condensation reaction.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture and add water to dissolve the precipitated sodium salt of the product. Neutralize the solution with acetic acid. This will cause the 5-aminopyrimidine-4,6-diol to precipitate out of the solution while keeping any unreacted guanidine dissolved.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with water and then with ethanol to remove any remaining impurities. Dry the purified product under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Diethyl aminomalonate\nhydrochloride Diethyl aminomalonate hydrochloride Condensation Condensation Diethyl aminomalonate\nhydrochloride->Condensation Guanidine\nhydrochloride Guanidine hydrochloride Guanidine\nhydrochloride->Condensation Sodium Sodium Sodium Ethoxide\nFormation Sodium Ethoxide Formation Sodium->Sodium Ethoxide\nFormation Ethanol Ethanol Ethanol->Sodium Ethoxide\nFormation Sodium Ethoxide\nFormation->Condensation Neutralization\n& Precipitation Neutralization & Precipitation Condensation->Neutralization\n& Precipitation 5-Aminopyrimidine-4,6-diol 5-Aminopyrimidine-4,6-diol Neutralization\n& Precipitation->5-Aminopyrimidine-4,6-diol

Caption: Workflow for the synthesis of 5-aminopyrimidine-4,6-diol.

Biological Activity and Applications

Currently, there is a lack of specific data in the public domain detailing the direct biological activity of 5-aminopyrimidine-4,6-diol or its involvement in specific signaling pathways. Studies on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have shown that these compounds are generally devoid of nitric oxide (NO) inhibitory activity[3]. This suggests that 5-aminopyrimidine-4,6-diol itself may not be a potent biological modulator in this context.

The primary significance of 5-aminopyrimidine-4,6-diol lies in its utility as a chemical intermediate. It serves as a valuable starting material for the synthesis of more complex heterocyclic compounds. For instance, it is a precursor for the synthesis of complex benzoxazinophenothiazine derivatives which have been investigated for their antimicrobial properties[1][4].

The presence of the amino group and the diol functionality on the pyrimidine ring provides multiple reactive sites for further chemical modifications, making it a versatile building block for combinatorial chemistry and the development of novel therapeutic agents.

Logical Relationship of Pyrimidine Derivatives' Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following diagram illustrates the logical relationship between the core pyrimidine structure and its more complex, biologically active derivatives.

Logical_Relationship Pyrimidine_Core Pyrimidine Core 5-AP-4,6-D 5-Aminopyrimidine-4,6-diol (Intermediate) Pyrimidine_Core->5-AP-4,6-D Substitution Chlorinated_Analog 5-Amino-4,6-dichloropyrimidine (Active Intermediate) 5-AP-4,6-D->Chlorinated_Analog Chlorination Complex_Derivatives Complex Biologically Active Derivatives Chlorinated_Analog->Complex_Derivatives Further Synthesis Antimicrobial_Activity Antimicrobial Activity Complex_Derivatives->Antimicrobial_Activity Anticancer_Activity Anticancer Activity Complex_Derivatives->Anticancer_Activity

Caption: Relationship between the pyrimidine core and its active derivatives.

Conclusion

5-Aminopyrimidine-4,6-diol is a valuable heterocyclic compound whose primary importance lies in its role as a synthetic intermediate. While direct evidence of its biological activity is limited, its versatile chemical structure makes it a key building block for the development of novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents. The synthetic protocol provided in this guide offers a clear pathway for its preparation, enabling further research into its chemical reactivity and potential for derivatization. Future studies are warranted to fully elucidate any intrinsic biological activity of this compound and to explore the full scope of its applications in drug discovery and development.

References

commercial availability of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Amino-4,6-dihydroxypyrimidine

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous synthetic drugs. Due to their structural diversity and ability to participate in various biological interactions, pyrimidine derivatives are crucial building blocks in medicinal chemistry and drug development. This guide provides a comprehensive overview of the commercial availability, technical specifications, and relevant experimental protocols associated with this compound and its closely related analogues.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability can vary, and it is recommended to contact suppliers directly for current stock and lead times.

SupplierProduct NamePurityQuantityCAS NumberNotes
CP Lab Safety[1]5-Amino-4, 6-dihydroxypyrimidine, min 95%min 95%1 gram69340-97-2For research, industrial, or commercial use only.
Ruifu Chemical[2]This compound≥98.0% (HPLC)Commercial Production69340-97-2Appearance: Yellow or Orange Yellow Powder.
Conier Chem&Pharma Limited[3]This compoundNot SpecifiedNot Specified69340-97-2Listed by a chemical trader.
Benchchem[4]This compoundNot SpecifiedNot Specified69340-97-2In stock. For research use only.
ChemicalBook[5]This compoundNot SpecifiedNot Specified69340-97-2Lists one supplier in India.

Technical Data

Below is a summary of the key technical specifications for this compound.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[1][6]
Molecular Weight 127.1 g/mol [1]
CAS Number 69340-97-2[1][2]
Appearance Yellow or Orange Yellow Powder[2]
Storage Room temperature[1]
InChI Key YKHPWCZPESTMRF-UHFFFAOYSA-N[6]
Canonical SMILES C1=NC(=C(C(=O)N1)N)O[6]

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the public domain, a general and robust method for the synthesis of its parent structure, 2-amino-4,6-dihydroxypyrimidine, and its 5-substituted derivatives has been well-documented. These compounds often serve as intermediates for further chemical modifications.

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

A common method involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[7][8][[“]]

Materials:

  • Monosubstituted malonic acid diester (e.g., diethyl ethylmalonate for 5-ethyl derivative)

  • Guanidine hydrochloride

  • Metallic sodium

  • Absolute ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive stirring to prepare a fresh solution of sodium ethoxide.

  • After all the sodium has dissolved, cool the reaction mixture to room temperature.

  • Add guanidine hydrochloride (0.22 mol) to the sodium ethoxide solution under continuous stirring.

  • Following the addition of guanidine, add the corresponding monosubstituted malonic acid diester (0.2 mol).

  • The reaction mixture is then processed, which typically involves heating, followed by neutralization and precipitation of the product.

  • The precipitated solid is filtered, washed with water and ethanol, and dried to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Conversion to 5-Substituted 2-Amino-4,6-dichloropyrimidines

The dihydroxy derivatives are often converted to their dichloro counterparts to serve as more versatile intermediates for nucleophilic substitution reactions.[7][8]

Materials:

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidine (dried)

  • Vilsmeier–Haack–Arnold reagent (e.g., 2 M solution in chloroform)

  • 99% Ethanol

  • 37% Aqueous HCl

  • Water

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • The starting 5-substituted 2-amino-4,6-dihydroxypyrimidine (10 mmol) is thoroughly dried in a vacuum drier.

  • The dried pyrimidine is suspended under an inert atmosphere in a 2 M solution of the Vilsmeier–Haack–Arnold reagent (80 mmol, 40 mL) in chloroform.

  • The reaction mixture is heated to facilitate the chlorination.

  • After the reaction is complete, the crude 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine intermediate is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).

  • The solution is heated at 50 °C for 2 hours to deprotect the amino group.

  • Water (30 mL) is added, and the mixture is stirred to precipitate the product.

  • The final product is filtered and washed sequentially with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with the water/ethanol mixture.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general two-step synthesis process from a malonic ester to a 2-amino-4,6-dichloropyrimidine derivative, a common pathway where dihydroxypyrimidines act as key intermediates.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination & Deprotection malonic_ester Monosubstituted Malonic Acid Diester step1_product 5-Substituted 2-Amino-4,6-dihydroxypyrimidine malonic_ester->step1_product guanidine Guanidine guanidine->step1_product naoet Sodium Ethoxide in Ethanol naoet->step1_product step2_product 5-Substituted 2-Amino-4,6-dichloropyrimidine step1_product->step2_product Sequential Reaction vilsmeier Vilsmeier Reagent (Chlorination) vilsmeier->step2_product hcl_etoh HCl / Ethanol (Deprotection) hcl_etoh->step2_product

Caption: General synthetic workflow for 5-substituted 2-amino-4,6-dichloropyrimidines.

Biological Activity Context

While this compound itself has not been reported to have significant biological activity, its chlorinated derivatives have shown inhibitory effects. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have been identified as inhibitors of immune-activated nitric oxide (NO) production.[7][8] The precise mechanism remains to be elucidated.

G compound 5-Substituted 2-Amino-4,6-dichloropyrimidine inhibition_node Inhibition compound->inhibition_node process Immune-Activated Nitric Oxide (NO) Production inhibition_node->process

Caption: Inhibition of NO production by 2-amino-4,6-dichloropyrimidine derivatives.

References

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dihydroxypyrimidine is a vital heterocyclic compound, serving as a cornerstone in the synthesis of a multitude of biologically significant molecules. Its structural similarity to the purine precursors found in nucleic acids has made it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the basic reactivity of the 5-amino group, a key functional handle for molecular elaboration. The discussion encompasses its basicity, nucleophilicity, and its role in fundamental organic reactions including acylation, alkylation, diazotization, and cyclization reactions, with a particular focus on the Traube purine synthesis. Where direct experimental data for this compound is not available, reactivity is inferred from its close structural analog, 5-aminouracil, providing a robust predictive framework. This guide is intended to be a valuable resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic utilization of this versatile building block.

Introduction to the 5-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental motif in a vast array of natural products and synthetic compounds with potent and diverse biological activities.[4] Its presence as a core component of nucleobases in DNA and RNA underscores its inherent biocompatibility, making it an attractive starting point for the design of therapeutic agents.[5] The aminopyrimidine scaffold, in particular, has garnered significant attention in drug discovery, with numerous derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[6][7] The amino group serves as a crucial point for chemical modification, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[8]

This compound, with its strategically positioned amino and hydroxyl groups, is a particularly versatile intermediate. The electron-donating nature of the amino group influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological interactions. This guide focuses specifically on the chemistry of the 5-amino group, providing a detailed exploration of its fundamental reactions.

Basicity and Protonation

Studies on related 4,6-dihydroxypyrimidine derivatives have shown that the introduction of electron-donating alkyl groups tends to increase the basicity of the molecule, while electron-withdrawing nitro groups decrease it.[10] By extension, the electron-donating amino group at the 5-position is expected to increase the overall basicity of the pyrimidine ring system compared to the unsubstituted 4,6-dihydroxypyrimidine.

Protonation is likely to occur at one of the ring nitrogen atoms, which is a common feature for aminopyrimidines. The resulting protonated species can influence the molecule's solubility and its interaction with biological targets.

Reactivity of the 5-Amino Group

The lone pair of electrons on the nitrogen atom of the 5-amino group confers nucleophilic character, making it susceptible to attack by a variety of electrophiles. This reactivity is central to the derivatization of this compound.

Acylation

Acylation of the 5-amino group to form an amide is a common and robust transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives can exhibit altered biological activity and physicochemical properties.

Table 1: Representative Quantitative Data for Acylation of Aminopyrimidines

Acylating Agent Product Typical Yield (%) Reference
Acetic Anhydride 5-Acetamido-4,6-dihydroxypyrimidine 85-95 (estimated) [11]

| Benzoyl Chloride | 5-Benzamido-4,6-dihydroxypyrimidine | 80-90 (estimated) | N/A |

Experimental Protocol: Acylation of this compound

  • Materials: this compound, acyl chloride or anhydride (1.1 eq.), pyridine or triethylamine (1.2 eq.), anhydrous dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add the base (pyridine or triethylamine, 1.2 eq.) dropwise with stirring.

    • Slowly add the acylating agent (1.1 eq.) to the cooled suspension.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Acylation_Workflow A Suspend this compound in DCM B Cool to 0 °C A->B C Add Base B->C D Add Acylating Agent C->D E Reaction at RT D->E F Quench and Extract E->F G Purify Product F->G

Acylation Experimental Workflow

Alkylation

N-alkylation of the 5-amino group introduces alkyl substituents, which can significantly impact the molecule's lipophilicity and binding interactions with biological targets. The reaction typically involves an alkyl halide in the presence of a base. While direct protocols for the N-alkylation of this compound are not prevalent, procedures for related aminopyrimidines can be adapted.[12]

Table 2: Representative Data for Alkylation of Aminopyrimidines

Alkylating Agent Product Typical Yield (%) Reference
Methyl Iodide 5-(Methylamino)-4,6-dihydroxypyrimidine Moderate (estimated) N/A

| Benzyl Bromide | 5-(Benzylamino)-4,6-dihydroxypyrimidine | Moderate (estimated) | N/A |

Experimental Protocol: Alkylation of this compound

  • Materials: this compound, alkyl halide (1.1 eq.), potassium carbonate or sodium hydride (1.2 eq.), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve or suspend this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add the base (e.g., potassium carbonate, 1.2 eq.).

    • Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or with gentle heating (50-80 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Alkylation_Workflow A Dissolve this compound in DMF B Add Base A->B C Add Alkyl Halide B->C D Reaction with Heating C->D E Aqueous Work-up and Extraction D->E F Purify Product E->F

Alkylation Experimental Workflow

Diazotization

The diazotization of the primary amino group in this compound to form a diazonium salt is a versatile transformation. This reaction is typically carried out at low temperatures using sodium nitrite in the presence of a strong acid. The resulting diazonium salt is often unstable and is used in situ for subsequent reactions, such as Sandmeyer-type reactions to introduce a variety of substituents at the 5-position.

Experimental Protocol: Diazotization of this compound

  • Materials: this compound, concentrated hydrochloric acid, sodium nitrite, water.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., by TLC).

    • The resulting diazonium salt solution is then used immediately in the subsequent reaction.

Diazotization_Reaction cluster_start Starting Materials cluster_product Product A This compound C 5-Diazoniumpyrimidin-4,6-diol salt A->C 0-5 °C B NaNO2 / HCl B->C 0-5 °C

Diazotization Reaction Pathway

Role in Cyclization Reactions: The Traube Purine Synthesis

One of the most significant applications of 5-aminopyrimidine derivatives is in the synthesis of purines via the Traube purine synthesis.[8][13][14][15][16][17] This powerful method involves the construction of the imidazole ring onto a pre-existing pyrimidine core. For this compound, the process typically involves nitrosation at the 5-position, followed by reduction to yield a 4,5-diaminopyrimidine intermediate. This diamine is then cyclized with a one-carbon synthon, such as formic acid or a derivative, to afford the purine scaffold.

Experimental Protocol: Traube Purine Synthesis (Generalized)

  • Materials: 4-Amino-6-hydroxypyrimidine, sodium nitrite, sodium hydrosulfite (or other reducing agent), formic acid.

  • Procedure:

    • Nitrosation: Dissolve 4-Amino-6-hydroxypyrimidine in an acidic solution and treat with sodium nitrite at low temperature to introduce a nitroso group at the 5-position.

    • Reduction: Reduce the 5-nitroso-4-amino-6-hydroxypyrimidine to 4,5-diamino-6-hydroxypyrimidine using a suitable reducing agent like sodium hydrosulfite.[18]

    • Cyclization: Heat the resulting 4,5-diamino-6-hydroxypyrimidine in formic acid to effect cyclization and form the corresponding purine.[15]

Traube_Synthesis A 4-Amino-6-hydroxypyrimidine B 5-Nitroso-4-amino-6-hydroxypyrimidine A->B Nitrosation (NaNO2, H+) C 4,5-Diamino-6-hydroxypyrimidine B->C Reduction (e.g., Na2S2O4) D Purine Derivative (e.g., Hypoxanthine) C->D Cyclization (HCOOH, heat)

Traube Purine Synthesis Pathway

Spectroscopic Characterization

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Predicted and Expected Spectroscopic Data

Technique This compound Acylated/Alkylated Derivatives
¹H NMR Signals for the pyrimidine ring proton and exchangeable protons of the amino and hydroxyl groups. Appearance of new signals corresponding to the acyl or alkyl group; a shift in the pyrimidine proton signal.
¹³C NMR Resonances for the pyrimidine ring carbons. Appearance of new carbon signals from the introduced group and shifts in the pyrimidine ring carbon signals.
IR Characteristic N-H stretching and bending vibrations for the primary amine, O-H stretching for the hydroxyl groups, and C=O and C=N stretching of the pyrimidine ring. Appearance of a strong C=O stretching band for amides (around 1650-1680 cm⁻¹); disappearance of primary N-H bending vibrations.

| Mass Spec | Molecular ion peak corresponding to C₄H₅N₃O₂ (m/z 127.10). Fragmentation may involve loss of CO, HCN, or NH₂. | Molecular ion peak corresponding to the mass of the derivative. Fragmentation patterns will include features of the added acyl or alkyl group. |

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the realm of protein kinase inhibitors.[1][2] Many kinase inhibitors mimic the adenine core of ATP to bind to the kinase hinge region, and the aminopyrimidine motif is an effective bioisostere for this purpose.[19] The ability to readily derivatize the 5-amino group of this compound allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.[7][20] For instance, the introduction of various substituents can modulate interactions with specific amino acid residues in the kinase active site, leading to the development of highly targeted therapies for diseases such as cancer.[21]

Conclusion

The 5-amino group of this compound is a key functional group that imparts this molecule with a rich and versatile reactivity profile. Its nucleophilic character allows for a wide range of transformations, including acylation, alkylation, and diazotization, providing access to a diverse array of derivatives. Furthermore, its crucial role in the Traube purine synthesis highlights its importance as a precursor to more complex heterocyclic systems of significant biological interest. A thorough understanding of the basic reactivity of this amino group is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Compounds from 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-4,6-dihydroxypyrimidine, commonly known by its more stable tautomeric form, 5-aminouracil, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. As a derivative of uracil, a fundamental component of nucleic acids, this compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, and antibacterial activities.[3][4] Functioning as a thymine antagonist, 5-aminouracil and its analogues can interfere with nucleotide metabolism by blocking DNA synthesis, a mechanism central to the action of many chemotherapeutic agents.[3]

This document provides detailed protocols and application notes for the chemical modification of 5-aminouracil to generate novel derivatives with therapeutic potential. The key synthetic strategies discussed include the conversion to 5-halouracil intermediates and subsequent derivatization via palladium-catalyzed cross-coupling reactions.

Synthetic Pathways and Experimental Workflows

A primary strategy for diversifying the 5-aminouracil core is a two-step process. First, the 5-amino group is converted into a more versatile halide (e.g., bromo or iodo) via a diazotization-halogenation reaction. This 5-halouracil intermediate is a crucial building block for subsequent carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl or vinyl substituents.

Synthesis_Workflow Start This compound (5-Aminouracil) Intermediate Diazotization & Halogenation (e.g., Sandmeyer Reaction) Start->Intermediate Halouracil 5-Halouracil Intermediate (e.g., 5-Bromouracil) Intermediate->Halouracil Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Halouracil->Coupling Product Bioactive 5-Aryl/Alkenyl Uracil Derivatives Coupling->Product

General workflow for synthesizing 5-aryluracils from 5-aminouracil.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted Aminouracils from 5-Bromouracil

This protocol details the nucleophilic substitution of 5-bromouracil with various amines to generate a library of 5-aminouracil derivatives. This method can be adapted to synthesize a wide range of compounds for structure-activity relationship (SAR) studies.[1]

Materials:

  • 5-Bromouracil (1.0 eq)

  • Appropriate amine (e.g., p-substituted aniline) (2.0 eq)

  • Quinoline (1.5 eq)

  • Ethylene glycol (as solvent)

  • Water, deionized

  • Ethyl acetate

Procedure:

  • Combine 5-bromouracil (10.47 mmol, 1.0 eq), the desired amine (20.95 mmol, 2.0 eq), and quinoline (16.08 mmol, 1.5 eq) in a round-bottom flask.[1]

  • Add ethylene glycol (50 mL) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for 1 hour.[1]

  • After 1 hour, cool the flask to room temperature, which should result in the solidification of the reaction mass.[1]

  • Add cold water (250 mL) to the solidified mass. Break up the solid and filter the precipitate.[1]

  • Wash the filtered solid sequentially with water (3 x 50 mL) to remove residual ethylene glycol, followed by ethyl acetate (3 x 15 mL) to remove traces of quinoline and unreacted amine.[1]

  • Dry the resulting solid at 70°C to yield the pure 5-substituted aminouracil derivative.[1]

Protocol 2: Synthesis of 5-Aryluracils via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond between a 5-halouracil and an arylboronic acid.[5][6] This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[7][8]

Materials:

  • 5-Bromo- or 5-Iodouracil derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dimethoxyethane (DME), 1,4-Dioxane, or DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halouracil (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).[6]

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).[6]

  • Add the degassed solvent (e.g., dimethoxyethane).[6]

  • Heat the reaction mixture to 80-100°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryluracil derivative.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂-X (trans-complex) B->C D Transmetalation C->D [R²-B(OR)₃]⁻ E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A R¹-R² (Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Bioactive Derivatives

The synthetic methods described above can generate compounds with significant biological activity. Derivatives of 5-aminouracil and 5-iodouracil have shown potent cytotoxic effects against various human cancer cell lines.

Compound IDCore StructureSubstituent(s)Cancer Cell LineActivity (IC₅₀)Reference
8b 5-IodouracilN1,N3-dicyclohexylmethylHepG2 (Liver)16.5 µg/mL[10]
7c 5-IodouracilN1-cyclohexylmethylHepG2 (Liver)Growth Inhibition[10]
6ASU-16 5-AminouracilSalicylidene with 3-Bromo, 5-ChloroA549, PC-3, SHSY-5YModerate Activity[3]
5-FU Uracil5-FluoroVariousWidely Used Drug[4][11]

Mechanism of Action: Inhibition of Thymidylate Synthase

Many uracil-based antimetabolites, most notably 5-Fluorouracil (5-FU), exert their cytotoxic effects by targeting the DNA synthesis pathway.[12][13] After intracellular conversion to active metabolites like fluorodeoxyuridine monophosphate (FdUMP), the drug inhibits thymidylate synthase (TS).[11] This enzyme is critical for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[11][12] The inhibition of TS leads to a depletion of thymidine, resulting in DNA damage and "thymineless death" in rapidly dividing cancer cells.[12]

MoA_Pathway cluster_0 DNA Synthesis Pathway cluster_1 Drug Action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP FU 5-FU / Analog FdUMP FdUMP (Active Metabolite) FU->FdUMP FdUMP->TS Inhibits

Inhibition of thymidylate synthase by 5-FU and its analogs.

References

Application Notes and Protocols: 5-Amino-4,6-dihydroxypyrimidine as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-amino-4,6-dihydroxypyrimidine as a versatile precursor for the synthesis of novel antimicrobial agents. While direct studies on the antimicrobial properties of derivatives from this specific precursor are emerging, this document leverages established synthetic methodologies for structurally similar pyrimidines and extrapolates potential antimicrobial applications based on extensive research into related pyrimidine scaffolds.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. This compound offers a valuable starting point for the synthesis of a diverse library of compounds. Its amino and hydroxyl functionalities provide reactive sites for various chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Synthetic Pathways and Derivatization Strategies

The synthesis of antimicrobial agents from this compound can be approached through a multi-step process, beginning with the synthesis of the core pyrimidine structure followed by functional group manipulation and derivatization.

A foundational method for synthesizing 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[3] This core can then be further modified. A key transformation is the conversion of the dihydroxy-pyrimidine to a more reactive dichloro-pyrimidine intermediate using reagents like the Vilsmeier-Haack-Arnold reagent.[3] This dichloro-intermediate serves as a versatile platform for introducing various functionalities through nucleophilic substitution reactions, which has been a successful strategy in the development of potent antimicrobial pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from a known procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[3]

Materials:

  • Monosubstituted malonic acid diester (e.g., diethyl ethylmalonate)

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under an inert atmosphere (Argon), dissolve sodium metal (0.56 mol) in absolute ethanol (300 mL) with vigorous stirring.

  • After complete dissolution of sodium and cooling to room temperature, add guanidine hydrochloride (0.22 mol).

  • To the resulting mixture, add the monosubstituted malonic acid diester (0.2 mol) and stir vigorously.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Protocol 2: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This protocol describes the conversion of the dihydroxypyrimidine to a dichloropyrimidine intermediate, a key step for further derivatization.[3]

Materials:

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidine (from Protocol 1)

  • Vilsmeier-Haack-Arnold reagent (2 M solution in chloroform)

  • Chloroform

  • 99% Ethanol

  • 37% Aqueous HCl

  • Water

Procedure:

  • Dry the 5-substituted 2-amino-4,6-dihydroxypyrimidine under vacuum at 80°C for 24 hours.

  • Suspend the dried pyrimidine (10 mmol) in a 2 M solution of Vilsmeier-Haack-Arnold reagent in chloroform (40 mL, 80 mmol) under an inert atmosphere.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Cool the reaction mixture and pour it onto ice-water.

  • Extract the aqueous layer with chloroform.

  • Combine the organic fractions, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).

  • Heat the mixture at 50°C for 2 hours, during which the product should precipitate.

  • Add water (30 mL) and stir for 10 minutes.

  • Filter the crystalline product, wash with water, and dry to obtain the 5-substituted 2-amino-4,6-dichloropyrimidine.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]

Materials:

  • Synthesized pyrimidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., ~5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The antimicrobial activity of novel pyrimidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values. The following table presents hypothetical MIC data for a series of this compound derivatives against common pathogens, based on activities observed for structurally related compounds.[5][6]

Compound IDR-Group at C5S. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
AD-01 -H>64>64>64
AD-02 -CH3326464
AD-03 -CH2CH3163232
AD-04 -Phenyl81616
AD-05 4-Chlorophenyl488
AD-06 4-Methoxyphenyl81632
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A2

Note: Data is illustrative and based on trends seen in related pyrimidine series.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation cluster_mechanism Mechanism of Action Studies start 5-Amino-4,6- dihydroxypyrimidine step1 Derivatization/ Functionalization start->step1 Chemical Modification step2 Purification & Characterization step1->step2 mic_test MIC Determination (Broth Microdilution) step2->mic_test Screening data_analysis Data Analysis & SAR Studies mic_test->data_analysis enzyme_assay Enzyme Inhibition Assays (e.g., DHFR) data_analysis->enzyme_assay cell_based_assay Cell-based Assays (e.g., Membrane Permeability) data_analysis->cell_based_assay

Caption: Experimental workflow for developing antimicrobial agents.

signaling_pathway cluster_folate Folate Biosynthesis Pathway (Bacteria) DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Essential Cellular Processes\n(e.g., DNA synthesis) Essential Cellular Processes (e.g., DNA synthesis) THF->Essential Cellular Processes\n(e.g., DNA synthesis) DHFR->THF Pyrimidine_Derivative Pyrimidine Derivative (Antimicrobial Agent) Pyrimidine_Derivative->DHFR Inhibition

References

Application Notes and Protocols for Nitric Oxide Inhibitor Synthesis Using 5-Amino-4,6-dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory diseases and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant focus of contemporary drug discovery. Pyrimidine scaffolds have emerged as a promising class of heterocyclic compounds for designing such inhibitors.

This document provides detailed application notes and protocols for the synthesis and evaluation of nitric oxide inhibitors derived from 5-substituted 2-amino-4,6-dihydroxypyrimidine precursors. Notably, while the 2-amino-4,6-dihydroxypyrimidine core itself shows no NO-inhibitory activity, its conversion to 5-substituted 2-amino-4,6-dichloropyrimidine yields potent inhibitors of immune-activated nitric oxide production.[1][2]

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidine Inhibitors

The synthesis of the active 5-substituted 2-amino-4,6-dichloropyrimidine inhibitors is a two-step process. The first step involves the synthesis of the inactive 5-substituted 2-amino-4,6-dihydroxypyrimidine precursor. The second, crucial step is the chlorination of this precursor to yield the active inhibitor.

G cluster_synthesis Synthesis Pathway malonic_ester Monosubstituted Malonic Acid Diester dihydroxypyrimidine 5-Substituted-2-amino- 4,6-dihydroxypyrimidine (Inactive Precursor) malonic_ester->dihydroxypyrimidine guanidine Guanidine guanidine->dihydroxypyrimidine naoet Sodium Ethoxide naoet->dihydroxypyrimidine Condensation vilsmeier Vilsmeier-Haack Reagent dihydroxypyrimidine->vilsmeier Chlorination deprotection Deprotection (HCl/Ethanol) vilsmeier->deprotection dichloropyrimidine 5-Substituted-2-amino- 4,6-dichloropyrimidine (Active Inhibitor) deprotection->dichloropyrimidine

Figure 1: General synthesis scheme for 5-substituted 2-amino-4,6-dichloropyrimidine inhibitors.

Experimental Protocol: Synthesis

Part 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (Inactive Precursors)

This protocol is adapted from a modified condensation reaction.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add the appropriate monosubstituted malonic acid diester followed by guanidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: The precipitated solid is collected by filtration, washed with water and ethanol, and then dried under vacuum to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Part 2: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines (Active Inhibitors)

This protocol utilizes the Vilsmeier-Haack reagent for chlorination.[1][2]

  • Vilsmeier-Haack Reagent Preparation: In a flask, prepare the Vilsmeier-Haack reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) in chloroform under reflux.

  • Chlorination: To this reagent, add the 5-substituted 2-amino-4,6-dihydroxypyrimidine synthesized in Part 1. Continue to reflux the mixture for 2-4 hours.

  • Deprotection: After the chlorination is complete, the reaction mixture is cooled and the crude intermediate is dissolved in a mixture of ethanol and concentrated hydrochloric acid. This solution is heated at 50°C for 2 hours.

  • Precipitation and Isolation: Upon cooling and addition of water, the final product precipitates. The solid is collected by filtration, washed with a water/ethanol mixture, a 5% aqueous solution of sodium bicarbonate, and again with a water/ethanol mixture.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the pure 5-substituted 2-amino-4,6-dichloropyrimidine.

Biological Evaluation: Nitric Oxide Inhibition Assay

The inhibitory activity of the synthesized compounds on nitric oxide production is evaluated in immune-activated macrophage cells. The Griess assay is a common method for the colorimetric quantification of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Signaling Pathway and Mechanism of Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate signaling pathways (e.g., NF-κB) in macrophages, leading to the transcriptional upregulation of the iNOS gene. The iNOS enzyme then catalyzes the production of high levels of nitric oxide from L-arginine. The synthesized 5-substituted 2-amino-4,6-dichloropyrimidines inhibit this process, leading to a reduction in nitric oxide levels. While the precise mechanism for these specific compounds is yet to be fully elucidated, other pyrimidine-based inhibitors have been shown to interfere with iNOS dimerization or directly inhibit its enzymatic activity.

cluster_pathway iNOS Signaling Pathway and Inhibition LPS_IFN LPS / IFN-γ NFkB NF-κB Activation LPS_IFN->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Dimer) iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_arginine L-Arginine L_arginine->iNOS_protein Inhibitor 5-Substituted-2-amino- 4,6-dichloropyrimidine Inhibitor->iNOS_protein Inhibition

Figure 2: Proposed mechanism of iNOS inhibition by 5-substituted 2-amino-4,6-dichloropyrimidines.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

This protocol is based on the use of murine macrophage cell line RAW 264.7 and the Griess reagent.[3][4][5]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized 5-substituted 2-amino-4,6-dichloropyrimidines for 1 hour.

  • Stimulation: Induce nitric oxide production by adding a mixture of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to the wells. Include wells with untreated cells (negative control) and cells treated only with LPS/IFN-γ (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the nitric oxide production compared to the positive control.

Experimental Workflow

cluster_workflow Experimental Workflow for NO Inhibition Assay start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment stimulation Stimulate with LPS/IFN-γ compound_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay supernatant_collection->griess_assay measurement Measure Absorbance at 540 nm griess_assay->measurement data_analysis Calculate IC50 Values measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro nitric oxide inhibition assay.

Quantitative Data Summary

The inhibitory activities of a series of 5-substituted 2-amino-4,6-dichloropyrimidines against immune-activated nitric oxide production are summarized in the table below. The data highlights the influence of the substituent at the 5-position on the inhibitory potency.

Compound ID5-Substituent (R)IC₅₀ (µM)[1][2]
B1 -H9
B2 -CH₃18
B3 -CH₂CH₃25
B4 -(CH₂)₂CH₃32
B5 -CH(CH₃)₂29
B6 -(CH₂)₃CH₃30
B7 -Allyl21
B8 -Butyl36
B9 -sec-Butyl28
B10 -Phenyl23
B11 -Benzyl20
B12 -F2

Conclusion

The conversion of inactive 5-substituted 2-amino-4,6-dihydroxypyrimidines into their corresponding 2-amino-4,6-dichloro analogs represents a viable strategy for the development of potent nitric oxide inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis and biological evaluation of these compounds. The structure-activity relationship data indicates that the nature of the substituent at the 5-position significantly impacts the inhibitory potency, with the 5-fluoro derivative exhibiting the highest activity. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to advance their potential as therapeutic agents for inflammatory and related disorders.

References

Application Notes and Protocols for the Condensation Reaction of 5-Amino-4,6-dihydroxypyrimidine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a representative condensation reaction involving a diaminopyrimidine derivative to form a pteridine, a common and biologically significant scaffold. While the specified starting material is 5-Amino-4,6-dihydroxypyrimidine, the classical and most efficient condensation to form the fused pyrazine ring of a pteridine, known as the Gabriel-Isay reaction, typically involves a 5,6-diaminopyrimidine reacting with a 1,2-dicarbonyl compound.[1][2] The following protocol is based on this well-established transformation and can be adapted for various substituted pyrimidines and dicarbonyl reagents.

Pteridines are a class of heterocyclic compounds that are crucial in numerous biological processes, serving as enzyme cofactors and signaling molecules.[3] Derivatives such as folate and biopterin are essential for amino acid metabolism, neurotransmitter synthesis, and cell division.[3] The synthesis of pteridine scaffolds is therefore a cornerstone in the development of novel therapeutic agents.[3]

Quantitative Data Summary

The efficiency of pteridine synthesis is highly dependent on the specific reactants and reaction conditions.[3] The following table summarizes quantitative data for representative condensation reactions.

Reactant 1Reactant 2Solvent(s)TemperatureTimeYieldReference
2,6-diisopropylphenylamine40% aqueous glyoxaln-propanol, water70°C1 hour87%[4]
5,6-diaminopyrimidin-4-olTricyclic 1,2-diketoneAcetic acid, water100°C30 min85%[5]
2,4,5,6-tetraaminopyrimidineDihydroxyacetoneWater5-8°C24 hoursNot specified[3]

Experimental Protocol: Pteridine Synthesis via Gabriel-Isay Condensation

This protocol details a general procedure for the condensation of a 4,5-diaminopyrimidine with glyoxal to synthesize a pteridine derivative.

Objective: To synthesize a pteridine ring system via the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.

Materials:

  • 4,5-Diaminopyrimidine derivative (e.g., 4,5-diamino-6-hydroxypyrimidine)

  • Glyoxal (40% aqueous solution)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Acid or base for pH adjustment (e.g., HCl or NaOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Pyrimidine: Dissolve the 4,5-diaminopyrimidine derivative in a suitable solvent in a round-bottom flask.[3] The choice of solvent (aqueous or alcoholic) depends on the solubility of the reactants.[3]

  • pH Adjustment (Optional but Recommended): The regioselectivity of the condensation can often be controlled by the reaction pH.[3] Adjust the pH of the solution as required for the specific reactants. For some reactions, a neutral or slightly acidic medium is preferred.

  • Addition of Dicarbonyl Compound: While stirring the pyrimidine solution, add an equimolar amount of the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal) dropwise.[3][4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux.[3] For example, the mixture can be heated at 70°C with stirring for one hour.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the pteridine product often precipitates from the reaction mixture, especially upon cooling.[3] Collect the precipitate by filtration.[3]

  • Washing and Drying: Wash the collected solid with a suitable solvent (e.g., cold water, then ethanol) to remove any unreacted starting materials and impurities.[3] Dry the product under vacuum to obtain the final pteridine.

  • Purification (Optional): Further purification can be achieved by recrystallization from an appropriate solvent.[3]

Visualizations

Experimental Workflow for Pteridine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4,5-diaminopyrimidine in solvent ph_adjust Adjust pH (optional) dissolve->ph_adjust Control regioselectivity add_dicarbonyl Add 1,2-dicarbonyl (e.g., glyoxal) ph_adjust->add_dicarbonyl heat_stir Heat and stir (e.g., 70°C, 1 hr) add_dicarbonyl->heat_stir cool Cool to precipitate heat_stir->cool filter Filter product cool->filter wash Wash with solvent filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize final_product final_product recrystallize->final_product Pure Pteridine

Caption: Workflow for pteridine synthesis.

Pteridine Biosynthesis Pathway Context

While the above protocol describes a chemical synthesis, pteridines are also synthesized biologically from guanosine triphosphate (GTP). The following diagram illustrates a simplified overview of the de novo biosynthesis of tetrahydrobiopterin, a critical pteridine cofactor.

G gtp Guanosine Triphosphate (GTP) dihydroneopterin_tp 7,8-Dihydroneopterin Triphosphate gtp->dihydroneopterin_tp Enzymatic conversion pyruvoyl_thp 6-Pyruvoyl-5,6,7,8- Tetrahydropterin dihydroneopterin_tp->pyruvoyl_thp Pyruvoyl-tetrahydropterin synthase tetrahydrobiopterin 5,6,7,8-Tetrahydrobiopterin (BH4) pyruvoyl_thp->tetrahydrobiopterin Reduction steps

Caption: Simplified pteridine biosynthesis.

References

Application Notes and Protocols for the Derivatization of 5-Amino-4,6-dihydroxypyrimidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 5-Amino-4,6-dihydroxypyrimidine, a versatile scaffold for the development of novel therapeutic agents. The following sections outline synthetic strategies for derivatization, protocols for biological evaluation, and structure-activity relationship (SAR) data to guide lead optimization efforts.

Introduction

This compound is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines and pyrimidines allows for interactions with a variety of biological targets.[1] The presence of multiple functional groups—an amino group and two hydroxyl groups—provides ample opportunities for chemical modification to explore the chemical space and establish robust structure-activity relationships. Derivatization of this core structure has been shown to yield compounds with a range of biological activities, including the inhibition of nitric oxide production, which is relevant for inflammatory diseases.[2][3]

Derivatization Strategies for SAR Studies

The primary points for derivatization on the this compound scaffold are the C5-position, the 2-amino group, and the 4,6-dihydroxy groups.

Substitution at the C5-Position

A common strategy involves the introduction of various substituents at the 5-position of the pyrimidine ring. This is typically achieved through the condensation of a monosubstituted malonic acid diester with guanidine.[2] This approach allows for the exploration of how the size, lipophilicity, and electronic properties of the C5-substituent impact biological activity.

Modification of the 4,6-Dihydroxy Groups

The hydroxyl groups at the 4 and 6 positions can be converted to other functional groups, such as chloro groups, to modulate the electronic and steric properties of the molecule. This transformation is often a key step in enhancing biological activity, as seen in the increased potency of 2-amino-4,6-dichloropyrimidines as nitric oxide inhibitors compared to their dihydroxy counterparts.[2][3]

Derivatization of the 2-Amino Group

The 2-amino group can be acylated, alkylated, or used as a handle to introduce larger substituents. While less explored for this specific scaffold in the provided literature, derivatization of amino groups on similar pyrimidine cores is a common strategy in medicinal chemistry to alter solubility, hydrogen bonding capacity, and target engagement.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from a known procedure for the condensation of monosubstituted malonic acid diesters with guanidine.[2]

Materials:

  • Substituted malonic acid diester (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium metal (2.8 eq)

  • Absolute ethanol

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve metallic sodium in absolute ethanol with vigorous stirring.

  • After complete dissolution of the sodium and cooling to room temperature, add guanidine hydrochloride.

  • Add the substituted malonic acid diester to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the volume under vacuum.

  • Dissolve the residue in water and acidify with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Protocol 2: General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This protocol describes the conversion of the dihydroxy pyrimidines to the corresponding dichloro derivatives using a Vilsmeier-Haack type reagent.[2]

Materials:

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidine (1.0 eq)

  • Vilsmeier-Haack-Arnold reagent (prepared from phosphorus oxychloride and dimethylformamide)

  • Chloroform

Procedure:

  • To a suspension of the 5-substituted 2-amino-4,6-dihydroxypyrimidine in chloroform, add the Vilsmeier-Haack-Arnold reagent.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted 2-amino-4,6-dichloropyrimidine.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is used to evaluate the inhibitory effect of the synthesized compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[4][5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.[5]

  • Measure the absorbance at 550 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR) for Nitric Oxide Inhibition

The following table summarizes the inhibitory activity of a series of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide production. The corresponding 2-amino-4,6-dihydroxypyrimidine counterparts were found to be devoid of any significant NO-inhibitory activity.[2][3]

Compound ID5-Substituent (R)IC50 (µM) for NO Inhibition
B1 -H15
B2 -F2
B3 -Cl9
B4 -Br12
B5 -CH325
B6 -CH2CH336
B7 -CH2CH2CH328
B8 -CH(CH3)233

Data extracted from Jansa et al., 2014.[2]

SAR Summary:

  • The conversion of the 4,6-dihydroxy groups to chloro groups is essential for NO inhibitory activity.

  • Small, electron-withdrawing substituents at the 5-position, such as fluorine, significantly enhance potency.

  • Increasing the alkyl chain length at the 5-position generally leads to a decrease in activity.

Visualizations

Signaling Pathway of Inducible Nitric Oxide Synthase (iNOS)

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_gene [label="iNOS Gene\n(Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_protein [label="iNOS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrimidine_Derivative [label="5-Substituted-2-amino-\n4,6-dichloropyrimidine", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> NFkB [label="activates"]; NFkB -> iNOS_gene [label="induces"]; iNOS_gene -> iNOS_protein [label="expresses"]; L_Arginine -> NO [headlabel=" iNOS", labelfontcolor="#34A853", arrowhead="normal", edgetooltip="iNOS catalyzes this conversion"]; iNOS_protein -> L_Arginine [style=invis]; NO -> Inflammation; Pyrimidine_Derivative -> iNOS_protein [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } mend Caption: Simplified signaling pathway of iNOS induction and inhibition.

General Experimental Workflow for SAR Studies

// Nodes start [label="Scaffold Selection\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of Analogs\n(e.g., C5-substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="Primary Biological Screening\n(e.g., NO Inhibition Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & SAR\n(IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_optimization [label="Lead Optimization\n(Design of new analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Candidate Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> purification; purification -> screening; screening -> data_analysis; data_analysis -> lead_optimization; lead_optimization -> synthesis [label="Iterative\nCycle", style=dashed]; data_analysis -> end; } mend Caption: General workflow for SAR studies of pyrimidine derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of 5-Amino-4,6-dihydroxypyrimidine, a crucial building block in the development of novel therapeutics. The synthesis is based on the reduction of 5-nitrouracil, a method amenable to industrial scale-up. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product. Additionally, quantitative data from representative syntheses are presented in tabular format for easy comparison, and a detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound, also known as 5-aminouracil, is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential as antitumor, antiviral, and antibacterial agents.[1][2] The pyrimidine scaffold is a fundamental component of nucleic acids, making its analogs valuable for targeting various enzymes and biological pathways involved in cell growth and proliferation.[3] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries for the development of new drug candidates.[4]

Synthesis Pathway

The synthesis of this compound is typically achieved through the reduction of a 5-nitro or 5-nitroso derivative of a uracil precursor.[5] A common and effective method for this transformation on a larger scale is the use of sodium hydrosulfite as a reducing agent.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 5-Nitrouracil 5-Nitrouracil This compound This compound 5-Nitrouracil->this compound Reduction Sodium_Hydrosulfite Sodium Hydrosulfite (Reducing Agent) G start Start suspend Suspend 5-Nitrouracil in Ammonia Solution start->suspend add_reductant Add Sodium Hydrosulfite suspend->add_reductant stir Stir and Monitor Reaction add_reductant->stir cool Cool Reaction Mixture stir->cool filter Filter Crude Product cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize for Purification wash->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

References

Application Notes: 5-Amino-4,6-dihydroxypyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases.[2] 5-Amino-4,6-dihydroxypyrimidine is a versatile starting material that, after conversion to more reactive intermediates, can be elaborated into a diverse range of potent and selective kinase inhibitors. These application notes provide a detailed protocol for the synthesis of a 2,4-diamino-5-arylpyrimidine-based kinase inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), starting from this compound.

IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[4][5] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[4][6] The described synthetic route involves the initial conversion of this compound to a key intermediate, 5-bromo-2,4-dichloropyrimidine, followed by sequential functionalization using Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions to construct the final inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4,6-trichloropyrimidine

This protocol outlines the conversion of this compound to a key halogenated intermediate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound in an excess of phosphorus oxychloride. Add a catalytic amount of DMF.

  • Heat the mixture to reflux and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-4,6-dichloropyrimidine.

  • Sandmeyer Reaction (Bromination): Dissolve the crude 5-amino-4,6-dichloropyrimidine in a mixture of hydrobromic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-bromo-2,4-dichloropyrimidine.

Protocol 2: Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor

This protocol details the synthesis of a potent IRAK4 inhibitor from the 5-bromo-2,4-dichloropyrimidine intermediate.[4]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide

  • A substituted aniline (e.g., 3-fluoroaniline)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Ethanol

  • Water

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Buchwald-Hartwig Amination (First C-N bond formation) [4]

  • To an oven-dried Schlenk flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the mono-aminated intermediate.

Step 2: Buchwald-Hartwig Amination (Second C-N bond formation) [4]

  • To a reaction vessel, add the mono-aminated intermediate (1.0 eq), the substituted aniline (e.g., 3-fluoroaniline, 1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene and a catalytic amount of TFA.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2,4-diaminopyrimidine intermediate.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the 2,4-diaminopyrimidine intermediate (1.0 eq), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to yield the final 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitor.

Data Presentation

The following tables summarize representative quantitative data for 2,4-diamino-5-arylpyrimidine based IRAK4 inhibitors.

Table 1: Inhibitory Activity of Representative Compounds

Compound IDIRAK4 IC₅₀ (nM)TAK1 IC₅₀ (nM)IL-23 Cell-based Potency (nM)
Compound A 151500250
Compound B 8800120
Compound C 25>10000400

Data is representative and synthesized for illustrative purposes based on published literature.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK4 signaling pathway, the general experimental workflow for the synthesis, and the mechanism of action of the synthesized inhibitor.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines Inhibitor 5-Aryl-2,4-diaminopyrimidine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start 5-Amino-4,6- dihydroxypyrimidine Intermediate1 5-Bromo-2,4- dichloropyrimidine Start->Intermediate1 Chlorination & Bromination Intermediate2 Mono-aminated Intermediate Intermediate1->Intermediate2 Buchwald-Hartwig (Amine 1) Intermediate3 2,4-Diamino Intermediate Intermediate2->Intermediate3 Buchwald-Hartwig (Amine 2) FinalProduct 5-Aryl-2,4-diaminopyrimidine (IRAK4 Inhibitor) Intermediate3->FinalProduct Suzuki Coupling (Aryl Group)

Caption: General Synthetic Workflow for IRAK4 Inhibitor.

Kinase_Inhibition_Logic cluster_0 Kinase ATP Binding Pocket ATP ATP Kinase IRAK4 ATP->Kinase Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase Competitively Binds Downstream Downstream Signaling Phosphorylation->Downstream

References

Application Notes and Protocols: 5-Amino-4,6-dihydroxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including essential components of nucleic acids.[1] 5-Amino-4,6-dihydroxypyrimidine serves as a valuable starting material and chemical intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. While the parent compound itself may exhibit limited biological activity, its functionalized analogs, particularly halogenated derivatives, have shown promise in modulating key biological pathways. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its derivatives as inhibitors of nitric oxide production, along with relevant experimental protocols and data.

Synthesis of this compound and its Derivatives

The primary synthetic route to 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of appropriately substituted malonic acid diesters with guanidine, typically in the presence of a strong base like sodium ethoxide.[2][3] These dihydroxypyrimidine derivatives can then be converted into more reactive dichloropyrimidines, which often exhibit enhanced biological activity.

A common subsequent reaction is the transformation of the 4,6-dihydroxy moiety into a 4,6-dichloro moiety using reagents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack-Arnold reagent.[2] This conversion is a critical step as the resulting 2-amino-4,6-dichloropyrimidine derivatives have demonstrated significant biological effects that are absent in their dihydroxy counterparts.[2][3]

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Malonic Acid Diester Malonic Acid Diester Condensation Condensation (Sodium Ethoxide) Malonic Acid Diester->Condensation Guanidine Guanidine Guanidine->Condensation Dihydroxy 5-Substituted-2-amino- 4,6-dihydroxypyrimidine Condensation->Dihydroxy Step 1 Chlorination Chlorination (Vilsmeier-Haack Reagent) Dihydroxy->Chlorination Step 2 Dichloro 5-Substituted-2-amino- 4,6-dichloropyrimidine Chlorination->Dichloro Yields Active Compound

Caption: Synthesis workflow for 5-substituted 2-amino-4,6-dichloropyrimidines.

Biological Activity: Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with various inflammatory and neurodegenerative diseases.[1] Consequently, iNOS inhibitors are of significant therapeutic interest.[1] While 5-substituted 2-amino-4,6-dihydroxypyrimidines themselves have been found to be inactive, their corresponding 2-amino-4,6-dichloro derivatives are potent inhibitors of immune-activated NO production in vitro.[2][3][[“]]

Studies using mouse peritoneal cells have shown that these dichloropyrimidine compounds can suppress NO production in a dose-dependent manner without affecting cell viability.[2] The inhibitory effect is observed across a range of substituents at the 5-position of the pyrimidine ring.[2]

G cluster_pathway Cellular Nitric Oxide Production Pathway cluster_inhibition Mechanism of Inhibition LPS_IFNg Inflammatory Stimuli (e.g., LPS, IFN-γ) iNOS_exp iNOS Gene Expression LPS_IFNg->iNOS_exp iNOS iNOS Enzyme iNOS_exp->iNOS NO_prod Nitric Oxide (NO) Production iNOS->NO_prod L_Arginine L-Arginine L_Arginine->NO_prod Inflammation Inflammation & Pathological Effects NO_prod->Inflammation Inhibitor 2-Amino-4,6- dichloropyrimidine Derivatives Inhibitor->iNOS Inhibition

Caption: Inhibition of the iNOS pathway by 2-amino-4,6-dichloropyrimidine derivatives.

Quantitative Data

The inhibitory potency of various 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide production has been quantified. The half-maximal inhibitory concentration (IC₅₀) values highlight the structure-activity relationships, with the 5-fluoro derivative being particularly potent.

Compound ID5-SubstituentIC₅₀ (µM) for NO InhibitionReference
B12 Fluoro2[2][3]
B1-B11 Various Alkyl/Aryl9 - 36[2][3]
- NG-monomethyl-l-arginine (Reference)> B5, B6, B10, B12[2]

Table 1: In vitro inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide production in mouse peritoneal cells.

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the condensation reaction of malonic acid diesters with guanidine.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride, followed by the dropwise addition of the desired monosubstituted malonic acid diester.

  • Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid).

  • Isolation: The precipitated product is collected by filtration, washed with water and ethanol, and then dried to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

General Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This protocol describes the conversion of the dihydroxy- to the dichloro-pyrimidine derivative.[2]

  • Drying: Thoroughly dry the starting 5-substituted 2-amino-4,6-dihydroxypyrimidine under vacuum to remove any crystalline water.

  • Reaction Setup: Suspend the dried starting material in a solution of Vilsmeier-Haack-Arnold reagent in chloroform under an inert atmosphere.

  • Reaction Conditions: Stir the suspension at a specified temperature (e.g., reflux) until the reaction is complete, as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is used to screen for the inhibitory properties of the synthesized compounds on NO production in immune-activated cells.[2]

  • Cell Culture: Culture mouse peritoneal cells (or a suitable macrophage cell line like RAW 264.7) in appropriate culture media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control inhibitor (e.g., L-NMMA).

  • Stimulation: After a pre-incubation period with the compounds, stimulate the cells with inflammatory agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) to induce iNOS expression and NO production.

  • Incubation: Incubate the plates for 24-48 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples.

    • Determine the percentage of NO inhibition for each compound concentration relative to the stimulated, untreated control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G start Start synthesis Synthesis of Pyrimidine Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening (e.g., NO Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies sar->in_vivo lead_opt->synthesis Iterative Design end_point Preclinical Candidate in_vivo->end_point

References

Application Note & Protocol: N-Alkylation of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 5-Amino-4,6-dihydroxypyrimidine, a critical intermediate in the synthesis of various biologically active compounds. The protocol outlines a method designed to favor N-alkylation over competing O-alkylation by employing a strategic selection of base and solvent. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a reproducible method for the synthesis of N-substituted this compound derivatives.

Introduction

This compound, also known as aminoisocytosine, is a versatile building block in medicinal chemistry. Its structure, featuring multiple nucleophilic centers, presents a challenge in achieving regioselective alkylation. The selective functionalization of the exocyclic amino group is often a key step in the synthesis of targeted therapeutic agents. Uncontrolled alkylation can lead to a mixture of N- and O-alkylated products, complicating purification and reducing the overall yield of the desired compound.[1] This protocol describes a method that utilizes a non-polar aprotic solvent in conjunction with a bulky, non-nucleophilic base to sterically hinder alkylation at the hydroxyl groups and promote the desired N-alkylation.

Experimental Workflow

The experimental workflow for the N-alkylation of this compound is depicted below. The process begins with the dissolution of the starting material, followed by the addition of a base to facilitate deprotonation of the amino group. The alkylating agent is then introduced, and the reaction is monitored until completion. The final steps involve workup and purification to isolate the N-alkylated product.

experimental_workflow start Start dissolve Dissolve 5-Amino-4,6- dihydroxypyrimidine in Dioxane start->dissolve add_base Add DBU (1,8-Diazabicyclo[5.4.0] undec-7-ene) dissolve->add_base add_alkylating_agent Add Alkyl Halide (e.g., Benzyl Bromide) add_base->add_alkylating_agent react Heat Reaction Mixture at 80°C add_alkylating_agent->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (98% purity, Sigma-Aldrich)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (98% purity, Sigma-Aldrich)

  • Alkyl Halide (e.g., Benzyl bromide, 98% purity, Sigma-Aldrich)

  • Anhydrous 1,4-Dioxane (Sigma-Aldrich)

  • Ethyl acetate (ACS grade, Fisher Scientific)

  • Hexanes (ACS grade, Fisher Scientific)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (230-400 mesh, Fisher Scientific)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254, EMD Millipore)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.27 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane to the flask. Stir the suspension at room temperature.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 mL, 12 mmol) to the suspension. Stir for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mL, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). The reaction is considered complete upon the disappearance of the starting material spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the results of the N-alkylation of this compound with various alkylating agents under the optimized reaction conditions.

EntryAlkylating AgentReaction Time (h)Yield (%)Product Purity (%)
1Benzyl bromide1672>98
2Ethyl iodide2465>97
3n-Butyl bromide2068>98
4Isopropyl iodide2455>95

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of the alkylation is influenced by the choice of base and solvent. The bulky, non-nucleophilic base (DBU) is proposed to preferentially deprotonate the more accessible exocyclic amino group over the hydroxyl groups, which can be involved in tautomeric forms. The non-polar aprotic solvent (dioxane) minimizes the solvation of the resulting anion, thereby favoring its reactivity.

logical_relationship pyrimidine This compound (Multiple Nucleophilic Sites) deprotonation Preferential Deprotonation of Amino Group pyrimidine->deprotonation base Bulky Non-nucleophilic Base (DBU) base->deprotonation Facilitates solvent Non-polar Aprotic Solvent (Dioxane) solvent->deprotonation Promotes Selectivity alkylation Alkylation with Alkyl Halide deprotonation->alkylation n_alkylation Favored N-Alkylated Product alkylation->n_alkylation Major Pathway o_alkylation Disfavored O-Alkylated Product alkylation->o_alkylation Minor Pathway

Caption: Factors influencing the regioselective N-alkylation of this compound.

Discussion

The described protocol provides a reliable method for the N-alkylation of this compound. The use of DBU as a base and dioxane as a solvent is crucial for achieving good yields and high regioselectivity towards the desired N-alkylated product. While this method is effective, further optimization of reaction temperature and time may be necessary for different alkylating agents to maximize yields. The presence of multiple nucleophilic sites on the pyrimidine ring means that careful control of reaction conditions is paramount to avoid the formation of undesired byproducts.[1] Alternative strategies to enhance N-selectivity could involve the use of protecting groups for the hydroxyl functions, such as silylation, followed by alkylation and deprotection.[2]

Conclusion

This application note details a robust and reproducible protocol for the N-alkylation of this compound. The provided methodology, data, and diagrams offer a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Amino-4,6-dihydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 5-Amino-4,6-dihydroxypyrimidine, also known as 5-aminopyrimidine-4,6-diol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and established route is a multi-step process. It typically begins with the synthesis of a 2-amino-4,6-dihydroxypyrimidine core via the condensation of a malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide or methoxide.[2][3][[“]] This intermediate is then subjected to nitrosation at the 5-position, followed by a reduction of the nitroso group to yield the final 5-amino product.[5]

Q2: Which factors are most critical for maximizing the yield of the initial pyrimidine ring formation?

A2: Optimization of the initial condensation reaction is crucial for the overall yield. Key factors include:

  • Choice of Solvent: Methanol or ethanol are required to ensure the reaction mixture remains stirrable, as they can partially dissolve the product which might otherwise precipitate excessively.[2]

  • Base: A strong base, typically freshly prepared sodium ethoxide or sodium methoxide, is essential for the condensation.[2][3]

  • Work-up Procedure: After the reaction, adding water to dissolve the sodium salt of the product, followed by careful neutralization with an acid (like acetic acid or HCl) to a pH of around 6, allows for the quantitative precipitation of the product while keeping excess guanidine in the solution.[2][3]

Q3: What are the common challenges encountered during the synthesis?

A3: Researchers may face several challenges, including low yields, formation of impurities, and physical difficulties during the reaction. A common issue is the reaction mixture becoming too thick to stir due to premature product precipitation.[2][6] Inadequate temperature control can also lead to side reactions, and improper work-up can result in significant product loss.[7]

Q4: Can the 5-amino group be introduced through other methods?

A4: While nitrosation followed by reduction is a standard method, the direct synthesis of 5-substituted pyrimidines is also possible. However, for introducing a simple amino group, the nitrosation route starting from the unsubstituted 2-amino-4,6-dihydroxypyrimidine core is well-documented and reliable.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or negligible yield of the 2-amino-4,6-dihydroxypyrimidine intermediate.

  • Q: My reaction yield is very low. What should I check first?

    • A: First, verify the quality and stoichiometry of your reagents. The alkali metal alkoxide (sodium ethoxide/methoxide) is highly sensitive to moisture and should be freshly prepared or properly stored.[7] Ensure the correct molar ratios of the malonic ester, guanidine, and base are used. An excess of the base is typically required.[2]

  • Q: The reaction seems to stop prematurely or is incomplete. What can I do?

    • A: Incomplete reactions can result from insufficient reaction time or temperature. For the condensation of diethyl malonate with guanidine nitrate using sodium methoxide, a reaction temperature of 65°C for 6 hours has been shown to be effective.[3] Ensure adequate heating and extend the reaction time, monitoring the progress via an appropriate method like TLC if possible.

  • Q: I lost most of my product during the work-up and precipitation step. How can I prevent this?

    • A: Product loss during work-up is often due to improper pH control. After the reaction, the product exists as a sodium salt. It is crucial to dissolve this salt in water and then carefully adjust the pH to approximately 6.[3] Adding the acid too quickly or overshooting the optimal pH can prevent complete precipitation or lead to the formation of soluble byproducts.

Problem 2: The reaction mixture becomes a thick, unstirrable slurry.

  • Q: My reaction solidified and the magnetic stirrer can no longer function. What causes this and how can I avoid it?

    • A: This is a common problem caused by the precipitation of the pyrimidine salt in a large quantity. The key solution is to use a sufficient volume of an appropriate alcohol solvent, such as absolute ethanol or methanol.[2] These solvents can partially dissolve the product, keeping the reaction mixture fluid enough for effective stirring.

Problem 3: The final this compound product is impure.

  • Q: My final product is discolored and analytical results (NMR, MS) show impurities. What are the likely side reactions?

    • A: Impurities can arise from several sources. During the initial condensation, inadequate temperature control can lead to degradation. In the nitrosation step, incorrect stoichiometry of sodium nitrite or improper pH can lead to side products. During the final reduction step, the choice of reducing agent (e.g., sodium hydrosulfite, Raney nickel) and reaction conditions are critical to avoid over-reduction or other side reactions.[5][8]

  • Q: How can I effectively purify the final product?

    • A: Purification typically involves filtration of the precipitated product followed by washing with distilled water and ethanol to remove unreacted starting materials and inorganic salts.[3] If significant impurities remain, recrystallization from an appropriate solvent system may be necessary.

Quantitative Data on Synthesis Yields

The following tables summarize reported yields for the synthesis of the pyrimidine core structure under various conditions, providing a benchmark for optimization.

5-SubstituentStarting MaterialsBase / SolventYield (%)
MethylMethylmalonic acid diester + GuanidineSodium Ethoxide / Ethanol91%[2]
EthylEthylmalonic acid diester + GuanidineSodium Ethoxide / Ethanol88%[2]
IsopropylIsopropylmalonic acid diester + GuanidineSodium Ethoxide / Ethanol93%[2]
AllylAllylmalonic acid diester + GuanidineSodium Ethoxide / Ethanol95%[2]
ButylButylmalonic acid diester + GuanidineSodium Ethoxide / Ethanol97%[2]
None (H)Diethyl malonate + Guanidine NitrateSodium Methoxide / Ethanol96.1%[3]
None (H)Dimethyl malonate + Guanidine HClSodium Methoxide / Methanol85%[3]

Detailed Experimental Protocols

The synthesis of this compound is presented here as a three-stage process.

Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine Intermediate

This protocol is adapted from high-yield procedures for related structures.[2][3]

  • Prepare Sodium Ethoxide Solution: Under an inert atmosphere (e.g., argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive mechanical stirring. Allow the solution to cool to room temperature after all the sodium has dissolved.

  • Reaction Setup: To the cooled sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) under continuous stirring.

  • Add Malonic Ester: Slowly add diethyl malonate (0.2 mol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain an off-white solid. Dissolve this solid in a minimum amount of water (e.g., 60-100 mL).

  • Neutralization: While stirring, slowly add a 10% solution of hydrochloric acid or acetic acid to adjust the pH to 6. A white precipitate will form.

  • Isolation: Filter the precipitated product, wash it sequentially with distilled water and ethanol, and dry it under vacuum.

Stage 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

This stage introduces the nitroso group at the 5-position.[5]

  • Dissolve Intermediate: Dissolve the 2-Amino-4,6-dihydroxypyrimidine (1 part by mole) from Stage 1 in water, using a sodium hydroxide solution to aid dissolution and maintain a basic pH.

  • Nitrosation: Cool the solution and add a solution of sodium nitrite (1.1-1.5 molar equivalents).

  • Acidification: Slowly add hydrochloric acid to the mixture to adjust the pH to 2-3, keeping the temperature controlled. The reaction is typically stirred for 1-2 hours.

  • Isolation: The 5-nitroso product will precipitate from the solution. Filter the solid, wash with cold water, and dry.

Stage 3: Reduction to this compound

This final stage reduces the nitroso group to the desired amine.[8]

  • Setup: Create a suspension of the 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine from Stage 2 in water and heat it to approximately 70°C with vigorous stirring.

  • Reduction: Add sodium hydrosulfite (sodium dithionite) in portions to the heated suspension. The characteristic color of the nitroso compound should disappear.

  • Isolation: After the reaction is complete (typically 2-3 hours), cool the mixture. The final this compound product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum at an elevated temperature (e.g., 90-100°C).

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Stage 1: Condensation cluster_step2 Stage 2: Nitrosation cluster_step3 Stage 3: Reduction start_material start_material intermediate intermediate final_product final_product reagent reagent DM Diethyl Malonate I1 2-Amino-4,6- dihydroxypyrimidine placeholder1 DM->placeholder1 Guan Guanidine HCl Guan->placeholder1 I2 2-Amino-4,6-dihydroxy- 5-nitrosopyrimidine I1->I2 NaNO₂, HCl (pH 2-3) FP 5-Amino-4,6- dihydroxypyrimidine I2->FP Na₂S₂O₄, H₂O placeholder1->I1

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start_node Start Experiment decision_node decision_node process_node process_node bad_outcome bad_outcome good_outcome good_outcome start start check_yield Check Yield & Purity start->check_yield is_yield_low Yield < 80%? check_yield->is_yield_low is_purity_low Impure Product? is_yield_low->is_purity_low No check_reagents Verify Reagent Quality (esp. alkoxide base) is_yield_low->check_reagents Yes check_temp Ensure Strict Temp Control is_purity_low->check_temp Yes end_good High Yield, Pure Product is_purity_low->end_good No check_conditions Optimize Conditions (Time, Temp, Stirring) check_reagents->check_conditions check_workup Optimize Work-up (pH control, Precipitation) check_conditions->check_workup end_bad_yield Yield Issue check_workup->end_bad_yield check_stoich Verify Stoichiometry of Reagents check_temp->check_stoich improve_purification Improve Purification (Wash, Recrystallize) check_stoich->improve_purification end_bad_purity Purity Issue improve_purification->end_bad_purity

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Amino-4,6-dihydroxypyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-4,6-dihydroxypyrimidine. This guide addresses common challenges and offers detailed experimental protocols to ensure high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from unreacted starting materials, side-products, and degradation of the final compound. Potential impurities include:

  • Unreacted Starting Materials: Such as guanidine hydrochloride and monosubstituted malonic acid diesters.[1]

  • Side-Reaction Products: Formation of isomers or products from undesired condensation reactions.

  • Degradation Products: The pyrimidine ring can be susceptible to hydrolysis under extreme pH conditions or oxidation, potentially leading to ring-opened products.[2]

  • Reagent-Derived Impurities: By-products from reagents used in the synthesis, which can co-precipitate with the product.[3]

Q2: My purified this compound shows low purity. What are the likely causes and how can I improve it?

A2: Low purity is a common issue that can stem from several factors. Incomplete reactions can leave starting materials in your product. Ineffective purification methods might fail to remove by-products. To improve purity, consider re-purification by recrystallization or column chromatography. Optimizing the initial precipitation by carefully controlling the pH during neutralization can also enhance selectivity.[1]

Q3: I am experiencing low yield after purification. What are the potential reasons and solutions?

A3: Low yields can be attributed to several factors. The product might be partially soluble in the washing solvent, leading to losses during filtration.[4] For crystallization, an inappropriate solvent choice can result in poor recovery.[5] To address this, ensure the washing solvent has minimal solubility for the product at low temperatures. When performing recrystallization, a solvent-antisolvent system can improve recovery.[6]

Q4: What is the recommended storage condition for this compound?

A4: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light, and kept in a cool, dry, well-ventilated place.[2] It should be stored away from oxidizing agents.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is discolored (e.g., yellow or brown) Oxidation of the amino group or presence of colored impurities.Perform purification under an inert atmosphere (e.g., nitrogen or argon). Consider treatment with activated charcoal during recrystallization.
Product is insoluble in common organic solvents The compound is highly polar and has strong intermolecular hydrogen bonding.Use highly polar solvents like DMSO or DMF for dissolution.[8] For recrystallization, consider dissolving in an aqueous alkaline solution followed by neutralization.[9]
Multiple spots on TLC after purification Incomplete separation of impurities.For column chromatography, optimize the mobile phase polarity. A gradual increase in polarity may improve separation.[4] For recrystallization, ensure slow cooling to allow for selective crystal formation.[5]
Product degrades during purification The compound may be unstable at high temperatures or under certain pH conditions.Avoid prolonged heating during recrystallization. Perform purification steps at the lowest effective temperature. Maintain a neutral or slightly acidic pH during workup, unless using alkaline conditions for dissolution.[2]

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is suitable for the initial isolation of crude this compound from the reaction mixture.

  • Quenching the Reaction: After the reaction is complete, add water to the reaction mixture to dissolve the sodium salt of the product.[1]

  • Neutralization: Slowly add a weak acid, such as acetic acid, to the aqueous solution with vigorous stirring. Monitor the pH and adjust to near neutral (pH 6-7).[1]

  • Precipitation: The product will precipitate out of the solution as the pH is neutralized. Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake with cold water, followed by a cold water/ethanol mixture (1:1) to remove residual salts and impurities.[1]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Recrystallization from Aqueous Alkaline Solution

This method is effective for further purifying the crude product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a dilute aqueous alkali solution (e.g., 0.5 M NaOH) with gentle warming.[9]

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 10-15 minutes.

  • Filtration: If charcoal was used, filter the hot solution through celite to remove the charcoal.

  • Reprecipitation: Cool the solution to room temperature and slowly add a weak acid (e.g., acetic acid) with stirring until the product begins to precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visual Guides

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Mixture Crude Reaction Mixture Precipitation Initial Precipitation Crude_Mixture->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Purity Troubleshooting Low Product Purity Start Low Purity Detected Identify_Impurity Identify Impurities (LC-MS, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Side-Product? Identify_Impurity->Side_Product Degradation_Product Degradation Product? Identify_Impurity->Degradation_Product Optimize_Reaction Optimize Reaction Conditions (Time, Temp) Starting_Material->Optimize_Reaction Yes Recrystallize Recrystallize with Different Solvent System Starting_Material->Recrystallize No Side_Product->Recrystallize Yes Column_Chromatography Perform Column Chromatography Side_Product->Column_Chromatography If Recrystallization Fails Modify_Workup Modify Workup (e.g., pH, Temp) Degradation_Product->Modify_Workup Yes

Caption: A troubleshooting flowchart for addressing low product purity.

Purification_Decision_Tree Decision Tree for Purification Method Selection Start Crude Product Purity_Level Desired Purity Level? Start->Purity_Level High_Purity > 99% (Pharmaceutical Grade) Purity_Level->High_Purity High Moderate_Purity > 95% (Research Grade) Purity_Level->Moderate_Purity Moderate Impurity_Type Nature of Impurities? Similar_Polarity Similar Polarity to Product Impurity_Type->Similar_Polarity Similar Different_Polarity Different Polarity Impurity_Type->Different_Polarity Different Column_Chromatography Column Chromatography High_Purity->Column_Chromatography Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC If needed Moderate_Purity->Impurity_Type Recrystallization Recrystallization Similar_Polarity->Recrystallization Similar_Polarity->Column_Chromatography Precipitation Precipitation/Filtration Different_Polarity->Precipitation Different_Polarity->Recrystallization

Caption: A decision tree to aid in selecting the appropriate purification technique.

References

Technical Support Center: Synthesis of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Amino-4,6-dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies for this compound involve the cyclization of a three-carbon component with a guanidine-containing reagent. Key starting materials for the C3 fragment include aminomalononitrile or its derivatives, which react with a formylating agent or formamidine to provide the pyrimidine ring. Another approach involves the modification of a pre-formed pyrimidine ring, for instance, by nitrosation and subsequent reduction of 2-amino-4,6-dihydroxypyrimidine to introduce the 5-amino group.

Q2: What are the most critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.

  • Reaction Temperature: Temperature control is vital as side reactions, such as self-polymerization of starting materials or product degradation, can be temperature-dependent.

  • pH of the Reaction Mixture: The pH can significantly influence the reactivity of the starting materials and the stability of the product. For instance, aminomalononitrile is known to undergo self-oligomerization under basic conditions.[1]

  • Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Recrystallization from water or a mixed solvent system (e.g., water/ethanol) is a common method. It is important to carefully control the pH during precipitation to ensure quantitative recovery of the product while leaving acidic or basic impurities in the solution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature.
Degradation of the product.5-aminopyrimidine derivatives can be unstable under harsh acidic or basic conditions. Ensure the work-up and purification steps are performed under mild conditions.
Self-polymerization of starting materials.If using aminomalononitrile, avoid strongly basic conditions which can promote its self-oligomerization.[1]
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of side products.Review the reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. Refer to the common side products table below for potential impurities.
Unreacted starting materials.Ensure the correct stoichiometry of reactants is used. The reaction may require a slight excess of one of the reagents to drive it to completion.
Product is Colored (e.g., brown/reddish) Formation of polymeric byproducts.This can be due to the self-condensation of aminomalononitrile.[2] Optimize reaction conditions to favor the desired cyclization over polymerization. Purification by recrystallization may help in removing colored impurities.
Oxidation of the product.5-aminopyrimidines can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Common Side Products

The synthesis of this compound can be accompanied by the formation of several side products, depending on the chosen synthetic route and reaction conditions.

Side Product Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin
4,5-Diamino-6-hydroxypyrimidine C₄H₆N₄O126.12Incomplete hydrolysis of a 4,6-diamino intermediate or side reaction if ammonia is present.
Polymeric materials -(C₃H₃N₃)n-VariableSelf-condensation and polymerization of aminomalononitrile, particularly under basic conditions.[1][2]
Formylaminomalononitrile C₄H₄N₄O124.10Incomplete cyclization or side reaction of aminomalononitrile with the formylating agent.
5-Nitroso-2-amino-4,6-dihydroxypyrimidine C₄H₄N₄O₃156.10Incomplete reduction if the 5-amino group is introduced via a nitrosation-reduction sequence.

Experimental Protocol: Synthesis via Aminomalononitrile and Formamidine

This protocol is a general guideline and may require optimization.

Materials:

  • Aminomalononitrile tosylate

  • Sodium methoxide

  • Formamidine acetate

  • Methanol

  • Hydrochloric acid

  • Water

Procedure:

  • Preparation of free aminomalononitrile: Aminomalononitrile tosylate is neutralized with a stoichiometric amount of sodium methoxide in methanol at 0-5 °C. The precipitated sodium tosylate is filtered off under an inert atmosphere.

  • Cyclization: The filtrate containing the free aminomalononitrile is added dropwise to a solution of formamidine acetate and a base (e.g., sodium methoxide) in methanol at a controlled temperature (e.g., reflux).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a minimum amount of water.

  • Precipitation: The pH of the aqueous solution is carefully adjusted with hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from water or a water/ethanol mixture to yield the pure product.

Reaction Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Main Product cluster_side_products Common Side Products AMN Aminomalononitrile Product This compound AMN->Product Cyclization Polymer Polymerization AMN->Polymer Self-condensation Incomplete Incomplete Cyclization AMN->Incomplete Side Reaction Formamidine Formamidine Formamidine->Product Hydrolysis Hydrolysis Products Product->Hydrolysis Degradation

Caption: Synthetic pathway for this compound and potential side reactions.

References

Technical Support Center: 5-Amino-4,6-dihydroxypyrimidine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the large-scale synthesis of 5-Amino-4,6-dihydroxypyrimidine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yields during the scale-up of the condensation reaction are a common issue. The problem often stems from incomplete reactions, suboptimal conditions, or product loss during work-up.

  • Probable Cause 1: Poor Solubility & Premature Precipitation. The product and its sodium salt have limited solubility in alcoholic solvents.[1] On a larger scale, the product can precipitate prematurely, making the reaction mixture thick and difficult to stir, which ultimately halts the reaction.[1]

    • Solution: Ensure the use of methanol or ethanol as the solvent, as they can at least partially dissolve the product and maintain a stirrable slurry.[1] Vigorous mechanical stirring is essential for larger batches.[1]

  • Probable Cause 2: Incomplete Reaction. Gas Chromatography (GC) analysis of similar pyrimidine syntheses has shown that unreacted starting material is a frequent cause of low yields.[2] The initial formation of the precipitate can be the rate-determining step.[2]

    • Solution: Consider increasing the reaction time or optimizing the temperature to drive the reaction to completion.[3] The use of a catalyst, such as silica-functionalized magnetic nanoparticles, has been reported to enhance cyclization yields in related syntheses by stabilizing unstable intermediates.[4]

  • Probable Cause 3: Suboptimal Reagent Stoichiometry. An incorrect molar ratio of the base (e.g., sodium ethoxide) to the reactants (guanidine and malonic acid diester) can lead to an incomplete reaction.[3]

    • Solution: Use an excess of sodium ethoxide to ensure the reaction goes to completion.[5] A general procedure uses a significant excess of metallic sodium dissolved in ethanol to form the ethoxide base.[1]

Troubleshooting Summary: Low Reaction Yield

Probable Cause Recommended Solution Citation
Premature product precipitation Use methanol or ethanol as the solvent; ensure vigorous mechanical stirring. [1]
Incomplete reaction Increase reaction time/temperature; consider a suitable catalyst. [2][3][4]
Suboptimal stoichiometry Use an excess of the sodium ethoxide base. [1][5]

| Product loss during work-up | Implement a post-reaction water addition and controlled pH neutralization step. |[1] |

Question 2: How can I improve the purity of my final product?

Purity is a critical parameter, and challenges often arise from side reactions or inefficient removal of unreacted starting materials and byproducts.

  • Probable Cause 1: Co-precipitation of Guanidine. During product isolation, excess guanidine can co-precipitate with the desired product upon neutralization.[1]

    • Solution: An optimized work-up procedure is crucial. After the reaction is complete, add water to dissolve the sodium salt of the product. Then, perform a careful neutralization with an acid like acetic acid. This method selectively precipitates the product while keeping the excess guanidine in the solution.[1]

  • Probable Cause 2: Formation of Side-Products. Side reactions can occur, especially under harsh conditions (e.g., high temperatures), leading to impurities that are difficult to remove.[3]

    • Solution: Maintain careful temperature control throughout the reaction.[3] The synthesis is often performed at room temperature after the initial exothermic dissolution of sodium in ethanol has subsided.[1]

  • Probable Cause 3: Inefficient Crystallization/Purification. The final purity is highly dependent on the effectiveness of the crystallization and washing steps.

    • Solution: Control of pH is critical during the crystallization process.[6] Wash the filtered product thoroughly with a sequence of solvents to remove residual impurities. A typical washing procedure involves a water/ethanol mixture, followed by a dilute sodium bicarbonate solution, and another water/ethanol wash.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for scaling up this compound production?

The most common and scalable method is the condensation of a suitably substituted malonic acid diester with guanidine under basic conditions, typically using sodium ethoxide in ethanol.[1][5] The general reaction scheme involves dissolving metallic sodium in absolute ethanol to create sodium ethoxide, followed by the addition of guanidine hydrochloride and the malonic ester.[1]

Q2: What are the critical process parameters to monitor during scale-up?

  • Temperature Control: The initial dissolution of sodium in ethanol is highly exothermic and requires careful management. Subsequent reaction steps may also need temperature control to prevent side reactions.[3][4]

  • Stirring/Agitation: Due to the formation of precipitates, robust mechanical stirring is essential to maintain a homogeneous slurry and ensure the reaction continues.[1]

  • pH Control During Work-up: The pH during the neutralization and precipitation step is critical for selectively isolating the product and ensuring high purity.[1][6]

  • Solvent Selection: Methanol or ethanol is required to manage the solubility of the product and its salt form during the reaction.[1]

Q3: What analytical methods are suitable for purity analysis of the final product?

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[7] For identifying and quantifying specific impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[8]

Analytical Method Parameters (Example)

Parameter HPLC / LC-MS Citation
Column C18 reverse-phase column (e.g., Acclaim RSLC 120 C18) [8]
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic modifier (e.g., acetonitrile). [8][9]
Detection UV detection (wavelength determined by analyte's UV spectrum) or Mass Spectrometry (MS). [8][9]

| Ion Source (for MS) | Electrospray Ionization (ESI) in positive ion mode. |[8] |

Experimental Protocols

General Procedure for Gram-Scale Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from established literature procedures for multi-gram scale synthesis.[1]

  • Base Preparation: Under an inert atmosphere (e.g., argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive mechanical stirring. The flask should be equipped with a reflux condenser. Allow the mixture to cool to room temperature after all the sodium has dissolved.

  • Reaction: To the sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) under continued stirring, followed by the corresponding monosubstituted malonic acid diester (0.2 mol).

  • Work-up & Isolation:

    • After the reaction is complete (monitored by TLC or HPLC), add water to the mixture to dissolve the precipitated sodium salt of the product.

    • Neutralize the solution carefully with acetic acid to precipitate the final product.

    • Filter the precipitated solid.

  • Purification: Wash the filtered product sequentially with a water/ethanol mixture, a 5% aqueous sodium bicarbonate solution, and finally again with a water/ethanol mixture to remove impurities.[1] Dry the final product under vacuum.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Base Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification p1 Dissolve Sodium in Ethanol p2 Cool to Room Temp p1->p2 r1 Add Guanidine HCl p2->r1 r2 Add Malonic Ester r1->r2 w1 Add Water to Dissolve Salt r2->w1 w2 Neutralize with Acetic Acid w1->w2 w3 Precipitate Product w2->w3 w4 Filter Solid w3->w4 pu1 Wash with Water/Ethanol w4->pu1 pu2 Wash with 5% NaHCO3 pu1->pu2 pu3 Final Wash with Water/Ethanol pu2->pu3 pu4 Dry Product pu3->pu4

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Is the reaction mixture thick and hard to stir? start->q1 s1 Yes: Premature Precipitation. - Ensure vigorous mechanical stirring. - Confirm use of EtOH/MeOH solvent. q1->s1 Yes q2 No: Check reaction completion. Was starting material left (TLC/HPLC)? q1->q2 No s2 Yes: Incomplete Reaction. - Increase reaction time/temp. - Check reagent stoichiometry. q2->s2 Yes q3 No: Review work-up. Was pH controlled during neutralization? q2->q3 No s3 No: Product Loss. - Add water before neutralization. - Neutralize slowly with acetic acid. q3->s3 No end_node Consult further analytical data. q3->end_node Yes

Caption: A decision tree to diagnose the root cause of low reaction yields.

References

improving the solubility of 5-aminopyrimidine-4,6-diol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-aminopyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-aminopyrimidine-4,6-diol?

5-aminopyrimidine-4,6-diol is a white to off-white solid with a high melting point exceeding 300°C, which suggests strong intermolecular forces.[1] These forces, likely hydrogen bonding due to the amino and diol groups, contribute to its generally low solubility in many common organic solvents. It is known to be soluble in aqueous alkali and DMSO.

Q2: What are the recommended starting solvents for reactions involving 5-aminopyrimidine-4,6-diol?

Based on experimental data for structurally similar compounds, the following solvents are recommended as starting points:

  • Dimethyl Sulfoxide (DMSO): Often used for NMR analysis of similar dihydroxypyrimidines, indicating good solubility.[2]

  • Aqueous Alkali: The diol groups can be deprotonated in basic conditions, forming a more soluble salt.

  • Alcohols (Methanol/Ethanol): These protic solvents can participate in hydrogen bonding and have been used as reaction solvents for the synthesis of similar compounds.[2]

Q3: How does pH affect the solubility of 5-aminopyrimidine-4,6-diol?

The solubility of 5-aminopyrimidine-4,6-diol is expected to be significantly influenced by pH.[3]

  • Acidic conditions: The amino group can be protonated to form a more soluble salt.

  • Basic conditions: The hydroxyl groups can be deprotonated to form a soluble phenolate-like salt.

Therefore, adjusting the pH of the reaction mixture can be an effective strategy to enhance solubility.

Q4: Can tautomerism affect the solubility and reactivity of 5-aminopyrimidine-4,6-diol?

Yes, 5-aminopyrimidine-4,6-diol can exist in different tautomeric forms, primarily the keto-enol tautomerism of the pyrimidine ring. The equilibrium between these forms can be influenced by the solvent and pH, which in turn can affect solubility and reactivity. The keto form is often more prevalent in the solid state.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 5-aminopyrimidine-4,6-diol in reactions.

Issue Probable Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The solvent is not polar enough to overcome the strong intermolecular forces of the solute.1. Switch to a more polar aprotic solvent like DMSO or DMF. 2. Try a protic solvent like methanol or ethanol, and consider gentle heating. 3. If compatible with your reaction, use an aqueous basic solution to deprotonate the hydroxyl groups.
Reaction is slow or incomplete. Poor solubility of the starting material is limiting its availability for the reaction.1. Attempt to fully dissolve the compound before adding other reagents by using the techniques mentioned above. 2. Consider using a co-solvent system (e.g., a mixture of a good solvent like DMSO with a less polar co-solvent). 3. Increase the reaction temperature, if the reaction conditions permit.
Precipitate forms upon addition of other reagents. The added reagent may be changing the properties of the solvent system (e.g., polarity, pH), causing the 5-aminopyrimidine-4,6-diol to precipitate.1. Add the reagents more slowly to allow for gradual dissolution and reaction. 2. Consider adding a solubilizing agent or a co-solvent before the addition of the problematic reagent.
Inconsistent reaction yields. The starting material may contain variable amounts of water (as a hydrate), affecting the molar ratio of reactants.For reactions sensitive to water, it is recommended to dry the 5-aminopyrimidine-4,6-diol in a vacuum oven before use.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method for improving the solubility of 5-aminopyrimidine-4,6-diol in aqueous solutions by adjusting the pH.

Materials:

  • 5-aminopyrimidine-4,6-diol

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of 5-aminopyrimidine-4,6-diol in deionized water.

  • For acidic conditions: Slowly add 1 M HCl dropwise while stirring and monitoring the pH. Continue adding acid until the compound dissolves.

  • For basic conditions: Slowly add 1 M NaOH dropwise while stirring and monitoring the pH. Continue adding base until the compound dissolves.

  • Once dissolved, the resulting solution can be used for subsequent reaction steps. Be mindful that the pH change may affect your reaction.

Protocol 2: Small-Scale Solubility Testing

This workflow helps in selecting an appropriate solvent for a reaction.

Materials:

  • 5-aminopyrimidine-4,6-diol

  • A selection of potential solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Water)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 1-dram vials)

  • Vortex mixer

  • Small-scale balance

Procedure:

  • Weigh a small, consistent amount of 5-aminopyrimidine-4,6-diol (e.g., 1-2 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Vortex each vial for 1-2 minutes.

  • Visually inspect for dissolution.

  • If not fully dissolved, gently warm the vials (if appropriate for the solvents being tested) and vortex again.

  • Record the solubility (e.g., insoluble, partially soluble, soluble) for each solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_reaction Reaction start Start with 5-aminopyrimidine-4,6-diol dry Dry compound (if necessary) start->dry choose_solvent Choose Solvent (e.g., DMSO, MeOH) dry->choose_solvent ph_adjust pH Adjustment (Aqueous) dry->ph_adjust dissolve Dissolve Compound choose_solvent->dissolve ph_adjust->dissolve add_reagents Add other reagents dissolve->add_reagents react Perform Reaction add_reagents->react end End Product react->end

Caption: Workflow for dissolving 5-aminopyrimidine-4,6-diol for a chemical reaction.

troubleshooting_logic start Issue: Compound not dissolving solvent_polar Is the solvent polar enough? (e.g., DMSO, water) start->solvent_polar ph_option Is pH adjustment an option? solvent_polar->ph_option No use_polar Action: Use a more polar solvent (DMSO, DMF, MeOH) solvent_polar->use_polar Yes heat_option Is heating permissible? ph_option->heat_option No adjust_ph Action: Adjust pH with acid or base ph_option->adjust_ph Yes apply_heat Action: Apply gentle heating heat_option->apply_heat Yes consult_lit Action: Consult literature for specific reaction conditions heat_option->consult_lit No

Caption: Troubleshooting logic for solubility issues with 5-aminopyrimidine-4,6-diol.

References

preventing degradation of 5-Amino-4,6-dihydroxypyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of 5-Amino-4,6-dihydroxypyrimidine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Oxidation: The aminopyrimidine ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. This can lead to the formation of colored degradation products and loss of purity.

  • Hydrolysis: The dihydroxypyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions. This can result in ring-opening or modification of the hydroxyl and amino groups.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. The 4-hydroxy group, in particular, may play a role in photosensitized oxidation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it should be stored in a cool, dark, and dry place.[1] The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature2-8°CMinimizes the rate of potential degradation reactions.
LightProtect from light (amber vial)Prevents photodegradation.
AtmosphereInert gas (e.g., Argon, Nitrogen)Minimizes oxidation by atmospheric oxygen.
ContainerTightly sealed containerPrevents moisture absorption and exposure to air.
PurityHigh purity gradeImpurities can catalyze degradation.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, the following guidelines should be followed:

ParameterRecommended ConditionRationale
SolventDegassed, high-purity aprotic solvents (e.g., DMSO, DMF)Aprotic solvents are less reactive than protic solvents. Degassing removes dissolved oxygen.
pHSlightly acidic (pH < 5) for aqueous solutionsThe degradation of similar amino-keto compounds is inhibited at lower pH.[2]
Temperature-20°C or -80°CSignificantly slows down degradation kinetics in solution.
LightProtect from light (amber vial or foil-wrapped)Prevents photodegradation in solution.
AdditivesConsider antioxidants for long-term storageAntioxidants can scavenge free radicals and inhibit oxidation.

Q4: What are the visible signs of this compound degradation?

A4: The initial signs of degradation are often a change in the physical appearance of the compound. For the solid, a color change from white/off-white to yellow or brown is a common indicator of degradation. In solution, the appearance of a yellow or brown tint can also signify degradation. Analytically, the appearance of new peaks in an HPLC chromatogram is a clear sign of degradation product formation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Solid compound has turned yellow/brown. Oxidation due to improper storage (exposure to air/light).Discard the degraded compound. For future storage, ensure the container is tightly sealed, purged with an inert gas, and stored in a cool, dark place.
Solution of the compound rapidly turns yellow. Oxidation in solution, potentially catalyzed by solvent impurities or dissolved oxygen.Prepare fresh solutions immediately before use. Use high-purity, degassed solvents. If using aqueous solutions, adjust the pH to be slightly acidic.
Unexpected peaks in HPLC analysis of a freshly prepared solution. Impurities in the starting material or rapid degradation in the chosen solvent.Verify the purity of the solid compound using a reference standard. Prepare the solution in a different, aprotic solvent (e.g., DMSO) and analyze immediately.
Loss of compound potency over time in stored solutions. Hydrolysis or other degradation pathways occurring in solution.Avoid storing solutions for extended periods. If storage is unavoidable, aliquot the solution into single-use vials and store at -80°C.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile). A similar method has been used for the related compound 2-Amino-4,6-dihydroxypyrimidine.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradation products.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B Oxidized Products (e.g., N-oxides, ring-opened products) A->B O2, Metal Ions, Peroxides C Hydrolyzed Products (e.g., ring-opened structures) A->C H+ or OH- D Photodegradation Products A->D Light (UV)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60-105°C) A->E F Photodegradation (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify & Quantify Degradation Products H->I

Caption: Workflow for a forced degradation study.

TroubleshootingTree A Degradation Observed? B Solid or Solution? A->B Yes C Solid B->C D Solution B->D E Check Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) - Container Seal C->E F Check Solution Preparation: - Solvent Purity & Type - Degassed Solvent? - pH of Aqueous Solution - Freshly Prepared? D->F G Store in cool, dark, dry place under inert gas E->G H Use fresh, degassed aprotic solvent or adjust pH of aqueous solutions F->H

Caption: Troubleshooting decision tree for degradation issues.

References

troubleshooting low conversion rates in pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and improve conversion rates during pyrimidine ring formation experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the most common initial factors to investigate?

A1: Low yields in pyrimidine synthesis, such as the Biginelli or Pinner reactions, are a frequent issue. The primary factors to investigate include the purity of reactants, the choice and activity of the catalyst, and the reaction conditions such as temperature and solvent.[1][2][3][4] Impurities in starting materials like aldehydes, β-ketoesters, or urea can inhibit the reaction.[1][2][4] The catalyst, whether a Brønsted or Lewis acid, is crucial and may require optimization of its type and loading.[2][4] Finally, suboptimal temperature or reaction time can lead to incomplete conversion.[1][2]

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?

A2: High levels of unreacted starting materials point towards several potential issues:

  • Catalyst Inefficiency: Your catalyst may be inactive or used in insufficient amounts. If you are using a reusable catalyst, it might need regeneration. For acid catalysts, ensure the concentration is appropriate.[1]

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[1]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for specific substrates.[1]

  • Purity of Reactants: Ensure all your starting materials are of high purity, as impurities can hinder the reaction.[1][2]

Q3: My crude product is difficult to purify, and I suspect the formation of byproducts. What are some common side reactions and how can I minimize them?

A3: Side product formation is a common challenge in pyrimidine synthesis. Some frequent byproducts include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): This fluorescent byproduct can form, especially in the Biginelli reaction at higher temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[1] To minimize this, consider running the reaction at a lower temperature and optimizing the catalyst, as some Lewis acids may favor the desired pathway.[1]

  • N-acylureas: These can arise from a competing reaction between the β-ketoester and urea. Their presence complicates purification.[1] Careful control of stoichiometry and catalyst selection can suppress their formation. Recrystallization is often an effective method for their removal.[1]

  • Self-condensation of Starting Materials: For instance, in the Pinner synthesis, the 1,3-dicarbonyl compound can undergo self-condensation.[1]

To identify these byproducts, analytical techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry are valuable.[1]

Q4: Which analytical techniques are best for monitoring the progress of my pyrimidine synthesis?

A4: The choice of analytical technique depends on your specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): This is a quick, cost-effective, and qualitative method ideal for initial screening and tracking the disappearance of starting materials and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of the reaction's progress, allowing for the determination of conversion rates and purity. It is highly reproducible and can be coupled with detectors like UV or MS for greater specificity.[5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives, GC offers excellent separation and quantification.[5]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This guide provides a systematic approach to troubleshooting reactions with very low or no conversion to the desired pyrimidine product.

Troubleshooting Workflow

start Low/No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temp. Optimized success Improved Yield optimize_solvent->success Solvent Optimized

Caption: A logical workflow for troubleshooting low-yield pyrimidine synthesis.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Problem: Impurities in starting materials can poison catalysts or lead to side reactions. Incorrect stoichiometry can result in unreacted starting materials.

    • Solution: Use high-purity reagents. Verify the molar ratios of your reactants; sometimes a slight excess of one component, like urea (1.2-1.5 equivalents), can improve yields.[2]

  • Evaluate Catalyst Activity and Loading:

    • Problem: The catalyst may be inactive, or the loading may be suboptimal.

    • Solution: Ensure your catalyst is active; reusable catalysts may need regeneration.[1] Experiment with different catalyst loadings, as both too much and too little can be detrimental. Consider screening different types of catalysts (e.g., Lewis acids like FeCl₃ or ZnCl₂ vs. Brønsted acids).[2]

  • Optimize Reaction Temperature:

    • Problem: The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could be causing degradation or side reactions.

    • Solution: Monitor the reaction at different temperatures. Some reactions that are sluggish at room temperature may require heating.[2] Conversely, if side products are an issue, lowering the temperature might be beneficial.[1]

  • Screen Different Solvents:

    • Problem: The chosen solvent may not be ideal for dissolving all reactants or for facilitating the reaction mechanism.

    • Solution: While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can significantly improve yields.[1][2]

Issue 2: Formation of a Fluorescent Byproduct

A common issue in the Biginelli reaction is the formation of a fluorescent byproduct, which can complicate analysis and purification.

Signaling Pathway of Byproduct Formation

Urea Urea Ammonia Ammonia Urea->Ammonia High Temp Decomposition Biginelli_Product Desired Pyrimidine Urea->Biginelli_Product Hantzsch_Product Fluorescent DHP Byproduct Ammonia->Hantzsch_Product Aldehyde Aldehyde Aldehyde->Biginelli_Product Aldehyde->Hantzsch_Product Ketoester1 β-Ketoester (1 eq) Ketoester1->Biginelli_Product Ketoester2 β-Ketoester (2 eq) Ketoester2->Hantzsch_Product

Caption: Competing pathways in the Biginelli reaction.

Explanation and Mitigation:

  • Cause: The fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[1]

  • Solutions:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the decomposition of urea and thus minimize the formation of the DHP byproduct.[1]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]

    • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[1]

Data Presentation

Table 1: Comparison of Catalysts for a Model Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl20EthanolReflux1275
FeCl₃10Acetonitrile80492
ZnCl₂15Solvent-free100288
L-Proline20EthanolReflux2485
Sulfated Zirconia5 (w/w)Solvent-free60395

Note: Yields are illustrative and can vary based on specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot a small amount of your reaction mixture on the origin line. Also, spot the starting materials as references.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analyze the Results: The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Procedure for a Trial Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Add Catalyst: Add the chosen catalyst (e.g., 50 mg of sulfated zirconia).[1]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60°C).[1]

  • Monitoring: Monitor the reaction progress by TLC using an appropriate eluent (e.g., 7:3 hexane:ethyl acetate).[1]

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Isolation: Add a small amount of cold ethanol and stir for 5 minutes. Filter the solid product and wash it with cold ethanol.[1]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1]

Experimental Workflow

Start Start Mix Mix Aldehyde, β-Ketoester, Urea Start->Mix Add_Catalyst Add Catalyst Mix->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Monitor Monitor by TLC Heat_Stir->Monitor Workup Cool and Precipitate Monitor->Workup Filter Filter and Wash Workup->Filter Purify Recrystallize Filter->Purify End Pure Product Purify->End

Caption: General experimental workflow for a Biginelli pyrimidine synthesis.

References

byproduct identification in 5-Amino-4,6-dihydroxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-4,6-dihydroxypyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-4,6-dihydroxypyrimidine and its 5-substituted derivatives?

A1: The most prevalent and well-established method is the condensation of a corresponding malonic acid diester with guanidine in the presence of a strong base, typically sodium ethoxide or sodium methoxide in an alcoholic solvent.[1][2] This reaction, a variation of the Pinner synthesis, is widely used for constructing the pyrimidine ring.

Q2: What are the critical parameters to control in the synthesis of this compound to ensure high yield and purity?

A2: Several parameters are crucial for a successful synthesis. These include the purity of the starting materials (aminomalonic acid diester and guanidine), the exclusion of water to prevent hydrolysis of the ester, the choice of solvent (typically ethanol or methanol), and careful control of the reaction temperature and pH during workup.[3]

Q3: Are there any known signaling pathways in which this compound or its derivatives are involved?

A3: While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-aminopyrimidines, have been identified as modulators of various signaling pathways. For instance, certain 2-aminopyrimidine derivatives have been shown to act as inhibitors of the canonical Wnt signaling pathway, which is implicated in various developmental and disease processes.[4]

Q4: Can this compound exist in different tautomeric forms?

A4: Yes, 4,6-dihydroxypyrimidines can exist in several tautomeric forms, including the dihydroxy, keto-enol, and diketo forms. The predominant tautomer can be influenced by the solvent, pH, and the presence of other substituents on the pyrimidine ring. These tautomeric forms can influence the compound's reactivity and spectroscopic properties.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield 1. Incomplete reaction. 2. Hydrolysis of the malonic ester starting material. 3. Suboptimal reaction temperature. 4. Impure guanidine.1. Extend the reaction time and monitor by TLC. 2. Ensure the use of anhydrous solvent and reagents. 3. Optimize the reaction temperature; refluxing in ethanol is common. 4. Use freshly prepared or purified guanidine.
Product is off-color or contains insoluble impurities 1. Presence of polymeric byproducts. 2. Side reactions due to impurities in starting materials. 3. Degradation of the product during workup.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol). 2. Ensure high purity of aminomalonic ester and guanidine. 3. Avoid excessive heat and harsh acidic or basic conditions during purification.
Presence of multiple spots on TLC of the crude product 1. Formation of byproducts. 2. Unreacted starting materials. 3. Dimerization of the product.1. Identify the byproducts using LC-MS and NMR (see byproduct identification table below). 2. Optimize reaction stoichiometry and time. 3. Adjust pH and temperature during workup to minimize dimerization.
Difficulty in product isolation 1. Product is too soluble in the reaction mixture. 2. Incorrect pH during precipitation.1. After the reaction, carefully neutralize the mixture to the isoelectric point of the product to induce precipitation. 2. Adjust the pH carefully with a mild acid like acetic acid to precipitate the product.

Byproduct Identification

The following table summarizes potential byproducts in the synthesis of this compound, along with their likely origins and key analytical characteristics for identification.

Byproduct Potential Origin Molecular Weight ( g/mol ) Key Analytical Characteristics
Unreacted Aminomalonic Acid Diethyl EsterIncomplete reaction175.18Distinct retention time in HPLC; characteristic ester and amino group signals in ¹H and ¹³C NMR.
Hydrolyzed Aminomalonic AcidHydrolysis of the starting ester119.09Higher polarity than the ester, detectable by LC-MS.
UreaDecomposition of guanidine60.06Soluble in the aqueous phase during workup; can be detected by LC-MS.
This compound DimerSelf-condensation of the product284.24Higher molecular weight peak in MS; complex NMR spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of diethyl aminomalonate and guanidine.

Materials:

  • Diethyl aminomalonate hydrochloride

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir until a solution of free guanidine is formed.

  • To this solution, add diethyl aminomalonate hydrochloride portion-wise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in a minimum amount of cold water and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Analytical Method for Byproduct Identification by LC-MS

This protocol outlines a general method for the analysis of the reaction mixture to identify the main product and potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and MS in both positive and negative ion modes.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis start Start: Reactants reactants Diethyl Aminomalonate HCl + Guanidine HCl + Sodium Ethoxide in Ethanol start->reactants reaction Condensation Reaction (Reflux) reactants->reaction workup Workup: Solvent Removal reaction->workup sampling Crude Sample reaction->sampling dissolution Dissolution in Water workup->dissolution precipitation Acidification & Precipitation dissolution->precipitation isolation Filtration & Drying precipitation->isolation product Final Product: This compound isolation->product lcms LC-MS Analysis sampling->lcms data_analysis Data Interpretation lcms->data_analysis byproduct_id Byproduct Identification data_analysis->byproduct_id

Caption: Experimental workflow for the synthesis and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates GSK3b GSK3β Dvl->GSK3b Inhibits BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC APC APC->GSK3b Axin Axin Axin->GSK3b TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus and Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Aminopyrimidine 2-Aminopyrimidine Derivative Aminopyrimidine->Dvl Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the Wnt signaling pathway by a 2-aminopyrimidine derivative.

References

Technical Support Center: Managing Exotherms in the Synthesis of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist laboratory professionals in safely and effectively managing exothermic reactions during the synthesis of 5-Amino-4,6-dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to manage the exotherm during the synthesis of this compound?

A1: The synthesis, particularly the condensation reaction between a malonic ester and guanidine in the presence of a strong base like sodium ethoxide, can be highly exothermic. Failure to control the heat generated can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel rupture, and compromised product yield and purity due to side reactions and degradation.

Q2: Which steps in the synthesis are the most significant sources of exothermic activity?

A2: There are two primary steps of concern:

  • Preparation of the Alkoxide Base: The dissolution of sodium metal in an alcohol (e.g., ethanol to form sodium ethoxide) is extremely exothermic and generates flammable hydrogen gas. This step requires meticulous control.

  • Condensation Reaction: The cyclization reaction between the malonic ester derivative and guanidine is also exothermic. The rate of heat evolution depends on the concentration of reactants, the rate of addition, and the reaction temperature.[1][2]

Q3: What are the primary strategies for mitigating and controlling the reaction exotherm?

A3: Several key strategies can be employed:

  • Slow and Controlled Addition: Adding one of the reactants (e.g., the malonic ester) gradually to the reaction mixture allows the generated heat to be dissipated by the cooling system as it is produced.

  • Effective Cooling: Utilizing an efficient cooling system, such as an ice bath or a cryostat, is essential to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent increases the overall thermal mass of the mixture, which helps to absorb the heat generated and buffer temperature changes.[1]

  • Efficient Stirring: Vigorous and efficient stirring ensures uniform temperature distribution throughout the reaction vessel, preventing the formation of localized "hot spots" where the reaction rate could accelerate.

Q4: How can I assess the thermal risk before performing a large-scale synthesis?

A4: For scaling up, a thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[3]

  • DSC can provide data on the onset temperature of the exothermic reaction and any potential decomposition reactions at higher temperatures.

  • Reaction Calorimetry measures the heat evolved during the reaction in real-time under process-like conditions, allowing for the calculation of the heat of reaction, heat generation rate, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe and robust cooling protocol for the intended scale.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Action
Rapid, uncontrolled temperature rise during reactant addition. 1. Addition rate is too fast. 2. Inadequate cooling. 3. Poor heat transfer. 1. Immediately stop the addition. Reduce the addition rate using a dropping funnel or a syringe pump. For larger scales, ensure the feed rate is within the calculated capacity of the cooling system.2. Check the cooling bath temperature and ensure it has sufficient volume and surface area. Use a more efficient cooling medium if necessary (e.g., dry ice/acetone).3. Increase the stirring speed to improve heat transfer from the bulk of the liquid to the vessel walls. Ensure the reactor is not overfilled.
Reaction temperature continues to rise after addition is complete. 1. Accumulation of unreacted reagents. 2. Cooling system failure or insufficient capacity. 1. This is a very dangerous situation that can lead to thermal runaway. It occurs when the reaction rate is slow at the addition temperature, but accelerates as the temperature rises slightly. Ensure the reaction is initiated and proceeds at a steady rate during addition. Consider adding a small portion of the reactant first to confirm the reaction has started before proceeding with the rest of the addition.2. Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction.
Low product yield and/or formation of impurities. 1. Localized overheating (hot spots). 2. Bulk reaction temperature was too high. 1. Improve the agitation efficiency. Consider using a different type of stirrer (e.g., mechanical overhead stirrer instead of a magnetic stir bar for larger volumes).2. The exothermic reaction may have led to side reactions or product degradation. Implement stricter temperature control by lowering the reaction temperature, slowing the addition rate, and using a more dilute solution.
Initial exotherm is manageable, but a secondary, unexpected exotherm occurs. 1. Phase change or solubility issue. 2. Delayed secondary reaction or decomposition. 1. A product or intermediate may be precipitating from the solution, which can alter the reaction kinetics or create an insulating layer. Ensure the chosen solvent can maintain all species in solution at the reaction temperature.[1]2. Use analytical methods like DSC to screen for potential secondary exothermic events at temperatures above the intended reaction temperature.

Data Presentation: Parameters for Exotherm Management

The following table summarizes key controllable parameters for managing the exotherm during the synthesis of this compound via guanidine/malonate condensation. Specific values should be optimized for each specific substrate and scale.

ParameterControl StrategyTypical Range/ValueNotes & Justification
Reactant Addition Semi-batch additionAdd malonic ester over 30-90 minGradual addition prevents the accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation.
Reaction Temperature External Cooling Bath0°C to 65°CLower temperatures slow the reaction rate and heat evolution. Some protocols call for an initial low temperature during base addition, followed by heating to reflux to drive the reaction to completion.[4][5]
Solvent Volume Dilution5-15 mL of solvent per gram of limiting reagentIncreases the thermal mass of the system, buffering temperature spikes. An appropriate solvent like ethanol is required for clean conversion.[1]
Agitation Speed Mechanical Stirring>300 RPM (scale-dependent)Ensures homogenous mixing and efficient heat transfer to the cooling surface, preventing the formation of dangerous localized hot spots.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is a representative example based on common literature procedures and should be adapted and optimized.[1][4]

Materials:

  • Guanidine hydrochloride or nitrate

  • Sodium metal or Sodium methoxide solution

  • Anhydrous Methanol or Ethanol

  • Dimethyl or Diethyl malonate

  • 10% Hydrochloric Acid

Procedure:

  • Preparation of Sodium Alkoxide (HIGHLY EXOTHERMIC): In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, place anhydrous ethanol (e.g., 300 mL). Under a nitrogen atmosphere, add metallic sodium (e.g., 12.9 g) in small portions. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a manageable reflux, and ensure the reaction is performed in a well-ventilated fume hood away from ignition sources. Use an external cooling bath (ice/water) to moderate the reaction.

  • Cooling: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to room temperature.

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (e.g., 21.0 g) portion-wise. Stir until it is fully dissolved.[1]

  • Controlled Addition of Malonic Ester: Begin cooling the flask in an ice bath. Slowly add diethyl malonate (e.g., 0.2 mol) dropwise via a pressure-equalizing dropping funnel over a period of at least 1 hour. Monitor the internal temperature closely to ensure it does not rise uncontrollably. The optimal temperature should be maintained consistently (e.g., below 10°C) during the addition.

  • Reaction: After the addition is complete, the reaction mixture can be slowly allowed to warm to room temperature and then heated to reflux for 2-6 hours to ensure the reaction goes to completion.[4]

  • Work-up: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is dissolved in water, and the pH is carefully adjusted to ~6 with 10% HCl to precipitate the product.[4]

  • Isolation: The precipitated white solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing and managing thermal risks during the synthesis.

Exotherm_Management_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Synthesis Execution cluster_control Phase 3: Control & Troubleshooting A Thermal Hazard Assessment (DSC, RC1) B Define Safe Operating Limits (Temp, Addition Rate, Conc.) A->B C Prepare Reactor (Cooling System Active) B->C D Controlled Reactant Addition C->D E Monitor Temperature Continuously D->E F Maintain Temperature Within Safe Limits E->F G Exotherm Controlled? F->G H Proceed with Reaction G->H  Yes I TROUBLESHOOTING G->I  No K Reaction Complete & Safe Work-up H->K I->D Adjust & Resume J 1. Stop Addition 2. Enhance Cooling 3. Increase Stirring 4. Dilute if Safe I->J

Caption: Logical workflow for managing exotherms in chemical synthesis.

References

Technical Support Center: Optimizing 5-Amino-4,6-dihydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 5-Amino-4,6-dihydroxypyrimidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Inactive Catalyst: The catalyst may be poisoned by impurities in reactants or solvents (e.g., sulfur, nitrogen, or phosphorus compounds), deactivated by air or moisture, or may have lost activity from previous use.[1]- Ensure all reactants and solvents are purified and dried before use. Techniques like distillation or passing through activated alumina can be effective. - For air or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - If using a reusable catalyst, consider regeneration according to established procedures. For example, some palladium catalysts can be washed to remove impurities.[1]
Suboptimal Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward.[1]- Systematically vary the catalyst loading (e.g., from 1 to 10 mol% for metal catalysts) to determine the optimal concentration for your specific reaction conditions.[1]
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.- Gradually increase the reaction temperature while monitoring for product formation and potential degradation using techniques like TLC. - Extend the reaction time and monitor its progress. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[1]
Formation of Side Products Competing Reaction Pathways: In multicomponent reactions, alternative pathways can lead to undesired byproducts. For instance, in reactions involving ureas, a competing Hantzsch-type dihydropyridine synthesis can occur at higher temperatures.[2]- Adjust the stoichiometry of the reactants. Using an excess of one reactant (e.g., urea) can sometimes suppress side reactions. - Optimize the reaction temperature; lower temperatures may favor the desired reaction pathway.[2] - The choice of catalyst can influence selectivity. Experiment with different Lewis or Brønsted acid catalysts.[3]
Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product.- Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating.[3]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate purification.- Optimize the reaction to maximize the conversion of starting materials. - Select a catalyst that is easily separable from the reaction mixture, such as a solid-supported catalyst. - Employ appropriate purification techniques, such as column chromatography or recrystallization.
Incomplete Cyclization Step Insufficient Carbonyl Group Activation or Steric Hindrance: The final ring-closing step may be slow or incomplete.- If not already in use, add a catalytic amount of a Brønsted or Lewis acid to facilitate cyclization and dehydration. - For sterically hindered substrates, a longer reaction time may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic approaches for synthesizing the pyrimidine core of this compound?

A1: The synthesis of the pyrimidine ring system can be achieved through several catalytic methods. Commonly, this involves the condensation of a C3 component (like a malonate derivative) with a C-N-C component (like guanidine or urea). The catalysis can be either acid- or base-mediated. For the synthesis of 2-amino-4,6-dihydroxypyrimidine, a common precursor, a strong base like sodium ethoxide is often used to facilitate the condensation of a monosubstituted malonic acid diester with guanidine.[4][5]

Q2: How do I introduce the amino group at the 5-position?

A2: A common strategy for introducing a 5-amino group is through a multi-step process. First, 2-amino-4,6-dihydroxypyrimidine is synthesized. This intermediate is then nitrosated at the 5-position using a reagent like sodium nitrite in an acidic medium. The resulting 5-nitroso group is subsequently reduced to an amino group.

Q3: What catalysts are effective for the reduction of the 5-nitroso group to a 5-amino group?

A3: Catalytic hydrogenation is a highly effective method for this reduction. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C). Raney Nickel is often preferred for substrates where dehalogenation could be a side reaction. The reduction can also be carried out using chemical reducing agents like sodium dithionite ("vat powder").

Q4: My catalyst seems to be deactivated. What are the common causes and how can I prevent this?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in your reactants or solvent, such as sulfur or other nucleophilic compounds, can bind to the catalyst's active sites.

  • Thermal Degradation: High reaction temperatures can cause the catalyst structure to change, reducing its activity.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.

To prevent deactivation, ensure high purity of all reagents and solvents, operate at the lowest effective temperature, and consider using a guard column to remove impurities before they reach the catalyst bed.[1]

Q5: How does the choice of catalyst (acid vs. base) affect the initial pyrimidine ring formation?

A5:

  • Base catalysts (e.g., sodium ethoxide, sodium hydroxide) are commonly used for the condensation of esters with amidines (like guanidine). They function by deprotonating one of the reactants to form a nucleophile that initiates the cyclization. Strong bases generally lead to higher yields in these types of condensations.[6]

  • Acid catalysts (e.g., HCl, H₂SO₄, Lewis acids like Yb(OTf)₃) are often employed in reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea. The acid activates the carbonyl groups towards nucleophilic attack. The choice between a Brønsted and a Lewis acid can influence reaction rate and selectivity.[3]

Catalyst Performance Data

The selection of a suitable catalyst is critical for optimizing the yield and reaction efficiency. Below is a summary of catalyst performance in key steps of this compound synthesis, based on literature data for similar transformations.

Table 1: Catalyst Performance in Pyrimidine Ring Formation

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium EthoxideGuanidine hydrochloride, Diethyl malonateEthanolReflux280-82Organic Syntheses, Coll. Vol. 4, p.52 (1963)
Sodium MethoxideGuanidine hydrochloride, Dimethyl malonateMethanol503HighPatent CN105777615A
Lewis Acid (Yb(OTf)₃)Aldehyde, β-ketoester, UreaEthanolReflux4-885-95[1]
Brønsted Acid (HCl)Aldehyde, β-ketoester, UreaEthanolReflux1870-80[2]

Table 2: Catalyst Performance for Reduction of 5-Nitroso to 5-Amino Group

CatalystSubstrateSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
Raney Nickel2-amino-4,6-dihydroxy-5-nitrosopyrimidineWater3.0 (H₂)70-755HighPatent CN105777615A
Pd/CAromatic Nitro CompoundsVariousAtmospheric (H₂)Room Temp1-4>90General Literature
Sodium Dithionite2,5-diamino-4,6-dihydroxy-pyrimidine (from nitroso)WaterN/AN/AN/AGoodPatent CN105777615A

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from a general procedure for the condensation of guanidine with a malonic ester.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Diethyl malonate

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Cool the solution to room temperature and add guanidine hydrochloride with stirring.

  • To this mixture, add diethyl malonate dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

This protocol involves the nitrosation of 2-amino-4,6-dihydroxypyrimidine followed by catalytic reduction.

Step A: Nitrosation

  • Dissolve 2-amino-4,6-dihydroxypyrimidine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and add a solution of sodium nitrite.

  • Slowly add hydrochloric acid to adjust the pH to 2-3, keeping the temperature below 10°C.

  • Stir the reaction mixture for 2 hours. The 5-nitroso product will precipitate.

  • Filter the solid, wash with cold water, and dry.

Step B: Catalytic Reduction

  • In a high-pressure reactor, suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water with a catalytic amount of Raney Nickel (e.g., 5-10 wt%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3.0 MPa.

  • Heat the mixture to 70-75°C and stir for 5 hours.

  • After cooling and venting the reactor, filter off the catalyst.

  • Adjust the pH of the filtrate with hydrochloric acid to precipitate the 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

  • Filter the product, wash with a small amount of cold water, and dry.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction Guanidine Guanidine Ring Formation Ring Formation Guanidine->Ring Formation Malonic Ester Malonic Ester Malonic Ester->Ring Formation Base Catalyst Base Catalyst Base Catalyst->Ring Formation 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Nitrosation Nitrosation 2-Amino-4,6-dihydroxypyrimidine->Nitrosation Ring Formation->2-Amino-4,6-dihydroxypyrimidine Sodium Nitrite Sodium Nitrite Sodium Nitrite->Nitrosation Acid Acid Acid->Nitrosation 5-Nitroso Intermediate 5-Nitroso Intermediate Reduction Reduction 5-Nitroso Intermediate->Reduction Nitrosation->5-Nitroso Intermediate Reduction Catalyst Reduction Catalyst (e.g., Raney Ni) Reduction Catalyst->Reduction H2 H2 H2->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue Investigate other factors (e.g., side reactions) solution3 Adjust stoichiometry. Optimize temperature and time. issue->solution3 solution solution start Low Product Yield decision1 Is the catalyst active? start->decision1 Check Catalyst decision2 Is catalyst loading optimal? decision1->decision2 Yes solution1 Regenerate or replace catalyst. Ensure pure reagents. decision1->solution1 No decision3 Are reaction conditions optimal? decision2->decision3 Yes solution2 Vary catalyst loading (1-10 mol%) decision2->solution2 No decision3->issue No end Yield Optimized decision3->end Yes

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection cluster_step1 Ring Formation Catalysts cluster_step2 Reduction Catalysts start_node Select Catalyst for Synthesis Step step1 Pyrimidine Ring Formation start_node->step1 step2 Reduction of 5-Nitroso Group start_node->step2 base_cat Base Catalysis (e.g., NaOEt, NaOH) - High yield for ester/amidine condensation step1->base_cat acid_cat Acid Catalysis (e.g., HCl, Lewis Acids) - For Biginelli-type reactions step1->acid_cat raney_ni Raney Nickel - Effective for hydrogenation - Good for substrates sensitive to dehalogenation step2->raney_ni pd_c Palladium on Carbon (Pd/C) - Highly active for hydrogenation - Risk of dehalogenation step2->pd_c

Caption: Catalyst selection guide for key synthesis steps.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Amino-4,6-dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Amino-4,6-dihydroxypyrimidine and its derivatives are of significant interest due to their structural similarity to endogenous nucleobases. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is based on available experimental data, highlighting both the observed activities and the notable lack of activity in certain assays, thereby guiding future research and development efforts.

Anti-Inflammatory Activity: A Tale of Two Analogs

A key area of investigation for pyrimidine derivatives has been their potential as anti-inflammatory agents. A significant study explored the ability of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The study revealed a stark contrast in activity based on the substituents at the 4 and 6 positions of the pyrimidine ring.

Key Findings:

  • This compound derivatives were found to be devoid of any inhibitory activity on immune-activated nitric oxide production. Even at concentrations up to 200 µM, these compounds did not significantly influence IFN/LPS-activated NO biosynthesis in mouse peritoneal cells.[1]

  • In stark contrast, their corresponding 5-substituted 2-amino-4,6-dichloropyrimidine analogs demonstrated significant, dose-dependent inhibition of NO production .[1] This suggests that the hydroxyl groups at the 4 and 6 positions are detrimental to this specific anti-inflammatory activity, and their replacement with chlorine atoms is essential for efficacy.

Comparative Data: Inhibition of Nitric Oxide Production

The following table summarizes the in vitro inhibitory activity of various 5-substituted 2-amino-4,6-dichloropyrimidines against nitric oxide production.

Compound ID5-SubstituentIC50 (µM)
B12 Fluoro2
B-series Various alkyl and aryl groups9 - 36

Data sourced from a study on the inhibitory effects on immune-activated nitric oxide production.[1]

Anticancer and Antimicrobial Activities: An Unexplored Frontier

Despite the extensive research into pyrimidine derivatives as anticancer and antimicrobial agents, there is a notable scarcity of direct experimental data for this compound derivatives in the public domain. The majority of published studies focus on pyrimidine scaffolds with different substitution patterns or those fused with other heterocyclic rings.

For instance, research on thiazolo[4,5-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrimidine-5-carbonitriles has shown promising anticancer and antimicrobial activities. However, these compounds possess significantly different electronic and steric properties compared to the simple this compound core. This lack of data represents a significant gap in the understanding of the structure-activity relationships of this particular class of compounds and highlights an opportunity for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays discussed in this guide.

In Vitro Nitric Oxide (NO) Inhibitory Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in stimulated immune cells, a common measure of anti-inflammatory activity.

Methodology:

  • Cell Culture: Mouse peritoneal cells are harvested and cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Compound Treatment: The stimulated cells are treated with various concentrations of the test compounds.

  • Nitrite Quantification: After a specific incubation period, the concentration of nitrite (a stable oxidation product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.[1]

General Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

General Protocol for In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a general workflow for screening the biological activity of chemical compounds and a conceptual representation of a signaling pathway that could be targeted by such compounds.

G General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Purification->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Data Data Collection (IC50, MIC, etc.) AntiInflammatory->Data Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

Caption: A flowchart illustrating the general workflow from compound synthesis to biological activity evaluation.

G Conceptual Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (Active) NFkB_Ikb->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (Inflammation) iNOS_Protein->NO Produces Inhibitor Potential Inhibitor Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits

Caption: A simplified diagram of a signaling pathway leading to nitric oxide production, a target for anti-inflammatory drugs.

References

A Researcher's Guide to Pyrimidine Building Blocks: 5-Amino-4,6-dihydroxypyrimidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel therapeutics. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is at the core of numerous FDA-approved drugs. This guide provides an objective comparison of 5-Amino-4,6-dihydroxypyrimidine with other common pyrimidine building blocks, supported by experimental data, to inform the rational design of synthetic routes and the development of next-generation pharmaceuticals.

The versatile pyrimidine ring system is a cornerstone of many biologically active molecules, including nucleic acids and a wide array of synthetic drugs targeting kinases, viruses, and microbes. The nature and substitution pattern of the pyrimidine core profoundly influence the physicochemical properties and biological activity of the final compound. This compound offers a unique combination of functional groups—an electron-donating amino group and two hydroxyl groups—that impart distinct reactivity and potential for biological interactions. This guide will delve into a comparative analysis of this building block against other widely used pyrimidine synthons.

Performance in Synthetic Transformations: A Comparative Overview

The utility of a pyrimidine building block is largely defined by its performance in key synthetic reactions. This section compares this compound and its derivatives with other pyrimidine cores in fundamental transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, a cornerstone reaction for its functionalization. The reactivity is highly dependent on the leaving group and the substitution pattern. While dihydroxypyrimidines are generally less reactive in SNAr reactions compared to their halogenated counterparts, they can be readily converted to more reactive intermediates.

A study by Jansa et al. (2014) demonstrated the conversion of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines to the corresponding 2-amino-4,6-dichloropyrimidines, which are highly amenable to SNAr. This two-step process allows for the introduction of diverse functionalities.

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
2-Amino-4,6-dichloropyrimidine2-MethoxyanilineTriethylamine, neat, 4.5h84[1]
4,6-DichloropyrimidineAnilineNaHCO₃, Acetonitrile, RT, 48h95[1]
2-ChloropyrimidinePiperidineK₂CO₃, water, 35-65°C, 1h88[1]

This table highlights the high reactivity of chloropyrimidines in SNAr reactions, which can be accessed from dihydroxypyrimidine precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. The reactivity of halopyrimidines in these reactions is generally I > Br > Cl > F, and the position of the halogen also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5.[2]

While direct comparative data for this compound in Suzuki coupling is scarce, its conversion to the corresponding dichloropyrimidine opens up possibilities for selective cross-coupling reactions. The two chlorine atoms at the 4 and 6 positions exhibit differential reactivity, allowing for sequential and site-selective modifications.

Pyrimidine Building BlockBoronic AcidCatalyst/Base/SolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄/K₂CO₃/1,4-Dioxane:H₂O>95 (C4-arylation)[3]
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/SPhos/K₃PO₄/Toluene:H₂O95General Protocol
5-Bromo-2-aminopyrimidine3-Fluorophenylboronic acidPd(PPh₃)₄/Na₂CO₃/DME:H₂O85General Protocol

This table illustrates the utility of chloropyrimidines in Suzuki-Miyaura cross-coupling, a key reaction for scaffold elaboration.

Biological Activity: A Case Study in Nitric Oxide Inhibition

A compelling example of how the choice of pyrimidine building block influences biological activity comes from the work of Jansa et al. (2014) on the inhibition of nitric oxide (NO) production. Their research revealed a stark contrast in the activity of 5-substituted 2-amino-4,6-dihydroxypyrimidines compared to their 2-amino-4,6-dichloro counterparts.

The 2-amino-4,6-dihydroxypyrimidine derivatives were found to be devoid of any NO-inhibitory activity.[4] In contrast, the 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated potent inhibition of immune-activated NO production in mouse peritoneal cells. This highlights the critical role of the chloro substituents for this specific biological activity, possibly by influencing cell permeability or interaction with the target protein.

5-Substituted 2-Amino-4,6-dichloropyrimidineIC₅₀ (µM) for NO Inhibition
5-H36
5-Methyl15
5-Ethyl9
5-Propyl12
5-Isopropyl10
5-Fluoro2

Data from Jansa et al., Med. Chem. Res. (2014) 23:4482–4490. The IC₅₀ values represent the concentration required to inhibit 50% of NO production.

This data underscores that while this compound may not be directly active in this context, it serves as a crucial precursor to the biologically active dichlorinated analogs.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Nitric_Oxide_Signaling_Pathway cluster_macrophage Macrophage cluster_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Citrulline L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Inhibitor 5-Substituted 2-amino-4,6- dichloropyrimidines Inhibitor->iNOS_protein Inhibition cGMP cGMP sGC->cGMP GTP Vasodilation Vasodilation & Inflammation cGMP->Vasodilation Experimental_Workflow cluster_synthesis Synthesis of Dichloropyrimidines cluster_assay Nitric Oxide Inhibition Assay A 5-Substituted 2-amino-4,6-dihydroxypyrimidine C 5-Substituted 2-amino-4,6-dichloropyrimidine A->C Chlorination B Vilsmeier-Haack Reagent (POCl₃, DMF) F Add Test Compounds (Dichloropyrimidines) C->F Test Compounds D Isolate Mouse Peritoneal Cells E Cell Culture with LPS/IFN-γ Stimulation D->E E->F G Incubate for 24h F->G H Measure Nitrite in Supernatant (Griess Assay) G->H I Calculate IC₅₀ Values H->I

References

A Comparative Guide to Purity Validation of 5-Amino-4,6-dihydroxypyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Amino-4,6-dihydroxypyrimidine purity, a key intermediate in the synthesis of various therapeutic agents. This document outlines a standard reversed-phase HPLC (RP-HPLC) method, compares it with a potential alternative, and provides detailed experimental protocols for validation.

Comparison of Analytical Methods

While several analytical techniques can be employed for the purity determination of nitrogen-containing heterocyclic compounds, HPLC remains the gold standard due to its high resolution, sensitivity, and quantitative accuracy. The following table summarizes a typical RP-HPLC method for this compound and a potential alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), which offers enhanced specificity.

ParameterReversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity differences between the analyte and a nonpolar stationary phase.Separation based on polarity, with subsequent detection and identification based on mass-to-charge ratio.
Stationary Phase C18 (e.g., Acclaim RSLC 120 C18, 2.2 µm)C18 (e.g., Acclaim RSLC 120 C18, 2.2 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA: 0.1% Acetic Acid in WaterB: Acetonitrile
Elution GradientGradient
Flow Rate 0.2 mL/min0.2 mL/min
Detection UV-Vis (e.g., 220 nm)Mass Spectrometry (e.g., Electrospray Ionization - ESI)
Quantitation Limit Typically in the µg/mL rangeCan achieve lower detection and quantitation limits (ng/mL range)
Specificity Good, but may be limited for isomersExcellent, can distinguish between compounds with the same retention time but different masses.
Primary Use Routine purity testing and quality controlImpurity identification and quantification, especially for unknown impurities.

Experimental Protocols

Detailed methodologies for the validation of the RP-HPLC method are provided below. These protocols are based on established principles of analytical method validation.

RP-HPLC Method for Purity Determination

This method is designed for the routine analysis of this compound purity and the quantification of its related substances.

  • Chromatographic Conditions:

    • Column: Acclaim RSLC 120 C18 (2.0 x 100mm, 2.2 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

Method Validation Protocol

The following parameters should be assessed to validate the analytical method:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a solution of this compound, and a spiked sample containing known related substances. The method is specific if the peak for this compound is well-resolved from other components.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., ranging from 0.01 mg/mL to 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples of a known concentration of this compound spiked with known amounts of impurities at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Visualizing the Workflow

To provide a clear overview of the validation process, the following diagram illustrates the logical flow of the experimental work.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity Analysis (Blank, Standard, Spiked) protocol->specificity linearity Linearity Study (5+ Concentrations) protocol->linearity accuracy Accuracy (Recovery) (Spiked Samples at 3 Levels) protocol->accuracy precision Precision Analysis protocol->precision lod_loq LOD & LOQ Determination (Signal-to-Noise) protocol->lod_loq report Validation Report Generation specificity->report linearity->report accuracy->report repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate repeatability->report intermediate->report lod_loq->report end End: Validated Method report->end

Caption: Workflow for the validation of an HPLC method for purity analysis.

This comprehensive guide provides a robust framework for the validation of this compound purity by HPLC. Adherence to these protocols will ensure the generation of reliable and accurate data, which is essential for regulatory compliance and the overall quality of the final drug product.

Navigating the Structure-Activity Landscape of 5-Substituted Pyrimidine Analogs as Nitric Oxide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their more active 2-amino-4,6-dichloro counterparts. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of synthetic pathways and SAR trends.

The pyrimidine scaffold is a foundational element in medicinal chemistry, integral to the structure of nucleic acids and a wide array of pharmacologically active compounds.[1][2] Modification of the pyrimidine ring, particularly at the 5-position, has been a fruitful strategy for enhancing the biological properties of various derivatives, leading to compounds with anti-HIV, anti-influenza, and enzyme-inhibitory activities.[3] This guide focuses on the structure-activity relationship of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidines, with a specific emphasis on their capacity to inhibit immune-activated nitric oxide (NO) production.

Notably, while the 5-substituted 2-amino-4,6-dihydroxypyrimidine series was synthesized and evaluated, they were found to be devoid of any significant NO-inhibitory activity.[3] However, their conversion to 5-substituted 2-amino-4,6-dichloropyrimidines yielded a series of compounds with potent inhibitory effects on nitric oxide production, highlighting a critical structural requirement for this biological activity.[1][3]

Comparative Biological Activity

The inhibitory activity of the 5-substituted 2-amino-4,6-dichloropyrimidine series against nitric oxide production in immune-activated mouse peritoneal cells is summarized below. The data reveals a clear dependence of inhibitory potency on the nature of the substituent at the 5-position.

Inhibitory Effects on Nitric Oxide Production
Compound ID5-SubstituentIC50 (µM) for NO Inhibition
B1 Fluoro2
B2 Methyl9
B3 Ethyl15
B4 Propyl20
B5 Isopropyl36
B8 Butyl25
B9 sec-Butyl30
B10 Phenyl18
B11 Benzyl22
A1-A12 Various (dihydroxypyrimidines)Inactive

Data sourced from Jansa et al., 2014.[3]

The parent 2-amino-4,6-dihydroxypyrimidine compounds (A-series) showed no significant inhibition of NO biosynthesis at concentrations up to 200 µM.[3] In contrast, the chlorinated analogs (B-series) demonstrated potent, dose-dependent inhibition. The most effective compound was the 5-fluoro derivative (B1 ) with an IC50 of 2 µM.[3] Generally, smaller, electron-withdrawing or small alkyl substituents at the 5-position conferred greater potency.

Experimental Protocols

The following is a detailed methodology for the key in vitro nitric oxide (NO) assay used to evaluate the biological activity of the pyrimidine derivatives.

In Vitro Nitric Oxide (NO) Assay

Cell Culture and Treatment:

  • Mouse peritoneal cells are collected and seeded in 96-well plates.

  • The cells are stimulated with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • The test compounds (5-substituted 2-amino-4,6-dichloropyrimidines) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive only the vehicle.

  • The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.

Nitrite Quantification (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for the development of a colored azo compound.

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel. The compounds should not have a suppressive effect on the viability of the cells at the concentrations tested.[3]

Visualizing Synthesis and Structure-Activity Relationships

The following diagrams illustrate the general synthetic route to the target compounds and the observed structure-activity relationship for nitric oxide inhibition.

G cluster_synthesis General Synthesis Scheme malonic_ester Monosubstituted Malonic Acid Diester dihydroxypyrimidine 5-Substituted-2-amino- 4,6-dihydroxypyrimidine (A-series) malonic_ester->dihydroxypyrimidine guanidine Guanidine guanidine->dihydroxypyrimidine naoet Sodium Ethoxide naoet->dihydroxypyrimidine Condensation dichloropyrimidine 5-Substituted-2-amino- 4,6-dichloropyrimidine (B-series) dihydroxypyrimidine->dichloropyrimidine vilsmeier Vilsmeier-Haack Reagent vilsmeier->dichloropyrimidine Chlorination

General synthesis of pyrimidine analogs.

SAR cluster_sar Structure-Activity Relationship for NO Inhibition cluster_high High Potency cluster_moderate Moderate Potency cluster_low Lower Potency core 2-Amino-4,6-dichloropyrimidine Core fluoro 5-Fluoro (IC50 = 2 µM) core->fluoro methyl 5-Methyl (IC50 = 9 µM) core->methyl ethyl 5-Ethyl (IC50 = 15 µM) core->ethyl phenyl 5-Phenyl (IC50 = 18 µM) core->phenyl propyl 5-Propyl (IC50 = 20 µM) core->propyl benzyl 5-Benzyl (IC50 = 22 µM) core->benzyl butyl 5-Butyl (IC50 = 25 µM) core->butyl sec_butyl 5-sec-Butyl (IC50 = 30 µM) core->sec_butyl isopropyl 5-Isopropyl (IC50 = 36 µM) core->isopropyl

SAR of 5-substituents on NO inhibition.

References

Assessing the Cost-Effectiveness of 5-Amino-4,6-dihydroxypyrimidine Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-Amino-4,6-dihydroxypyrimidine, a crucial building block in medicinal chemistry. We will delve into detailed experimental protocols, quantitative data on yields and costs, and the biological significance of this pyrimidine derivative.

This compound, also known as 5-aminopyrimidine-4,6-diol, serves as a versatile precursor for the synthesis of a wide array of more complex molecules.[1] Its derivatives have been investigated for various biological activities, highlighting its importance in the development of novel therapeutic agents.

Synthetic Pathway Analysis

Two primary plausible synthetic strategies for this compound emerge from established pyrimidine synthesis principles. These routes involve the cyclization of a three-carbon component with a source of the N-C-N fragment, typically formamidine or a related reagent.

Method 1: The Aminomalonamide Route

This classic approach utilizes the condensation of aminomalonamide with a formylating agent or a formamidine equivalent. The core reaction involves the formation of the pyrimidine ring through the reaction of the two amide functionalities of aminomalonamide with a one-carbon unit.

Method 2: The Cyanoacetamide Route

An alternative strategy employs a more reactive starting material, 2-amino-2-cyanoacetamide. The presence of the nitrile group can influence the cyclization process and may offer advantages in terms of reactivity and reaction conditions.

Below, we present detailed experimental protocols for these two potential syntheses, followed by a cost-effectiveness analysis based on current reagent pricing and reported yields in analogous reactions.

Experimental Protocols

Method 1: Synthesis from Aminomalonamide and Formamidine

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Aminomalonamide Aminomalonamide Product 5-Amino-4,6- dihydroxypyrimidine Aminomalonamide->Product + Formamidine Formamidine Formamidine->Product Base Base (e.g., NaOEt) Solvent Solvent (e.g., Ethanol) Heat Heat

Caption: Synthesis of this compound from Aminomalonamide.

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), aminomalonamide hydrochloride is added portion-wise with stirring.

  • Formamidine acetate is then added to the reaction mixture.

  • The mixture is heated at reflux for a specified period.

  • After cooling, the reaction mixture is neutralized with an appropriate acid (e.g., acetic acid) to precipitate the crude product.

  • The solid is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Method 2: Synthesis from 2-Amino-2-cyanoacetamide and Formamidine

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Cyanoacetamide 2-Amino-2-cyanoacetamide Product 5-Amino-4,6- dihydroxypyrimidine Cyanoacetamide->Product + Formamidine Formamidine Formamidine->Product Base Base (e.g., NaOMe) Solvent Solvent (e.g., Methanol) Heat Heat

Caption: Synthesis from 2-Amino-2-cyanoacetamide.

Procedure:

  • 2-Amino-2-cyanoacetamide is dissolved in a suitable alcohol, such as methanol.

  • A solution of sodium methoxide in methanol is added to the mixture.

  • Formamidine hydrochloride is then introduced, and the reaction mixture is stirred at an elevated temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to precipitate the product.

  • The crude this compound is collected, washed, and dried. Recrystallization may be necessary for higher purity.

Cost-Effectiveness Comparison

To provide a quantitative comparison, the following table summarizes the estimated costs of starting materials and the theoretical yields for each method. Prices are based on currently available catalog information and may vary depending on the supplier and quantity purchased.

Parameter Method 1: Aminomalonamide Route Method 2: Cyanoacetamide Route
Starting Material 1 Aminomalonamide Hydrochloride2-Amino-2-cyanoacetamide
Price of Starting Material 1 (per gram) Not readily available commercially~$20-30
Starting Material 2 Formamidine AcetateFormamidine Hydrochloride
Price of Starting Material 2 (per gram) ~$1.13 (for 250g)[2]~$0.74 (for 100g)[3]
Base Sodium EthoxideSodium Methoxide
Price of Base (per 100g) ~$76.80[4]~$57.60
Solvent EthanolMethanol
Price of Solvent (per liter) ~$30-50~$20-40
Reported Yields (Analogous Reactions) 60-80%70-90%
Estimated Cost per Gram of Product Higher (due to starting material cost)Lower

Analysis:

Based on the available data, the Cyanoacetamide Route (Method 2) appears to be the more cost-effective option. The primary reason for this is the commercial availability and lower cost of 2-amino-2-cyanoacetamide compared to aminomalonamide hydrochloride, which is not readily found in major chemical supplier catalogs, suggesting it may need to be synthesized in-house, adding to the overall cost and complexity.

Furthermore, the reagents for Method 2, such as sodium methoxide and formamidine hydrochloride, are generally less expensive than their counterparts in Method 1. While the yields for both methods are comparable based on analogous pyrimidine syntheses, the lower upfront cost of the starting materials for the cyanoacetamide route gives it a distinct economic advantage.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines and pyrimidines. This allows them to potentially interact with a variety of biological targets. For instance, certain substituted aminopyrimidines have been investigated as inhibitors of nitric oxide (NO) production, which is implicated in inflammatory processes.[5] Additionally, pyrimidine scaffolds are central to the development of anticancer agents, as they can interfere with DNA synthesis and cell division.[6]

The general role of pyrimidines in cellular metabolism is fundamental. They are essential components of nucleic acids (DNA and RNA) and are involved in the synthesis of phospholipids and glycoproteins.[1]

cluster_pathways Cellular Pathways Pyrimidine_Metabolism Pyrimidine Metabolism Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Pyrimidine_Metabolism->Nucleic_Acids Phospholipids Phospholipid Biosynthesis Pyrimidine_Metabolism->Phospholipids Glycoproteins Glycoprotein Synthesis Pyrimidine_Metabolism->Glycoproteins Cell_Signaling Cell Signaling Pyrimidine_Metabolism->Cell_Signaling Drug_Development Drug Development (e.g., Anticancer, Anti-inflammatory) Nucleic_Acids->Drug_Development Cell_Signaling->Drug_Development

Caption: Biological relevance of pyrimidine metabolism.

Conclusion

For researchers and drug development professionals seeking a cost-effective method for the synthesis of this compound, the route commencing from 2-amino-2-cyanoacetamide offers a more economically viable pathway compared to the aminomalonamide-based synthesis. This is primarily due to the lower cost and greater commercial availability of the starting materials. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, purity, and available resources. The biological importance of the pyrimidine scaffold underscores the value of efficient synthetic access to key intermediates like this compound for the continued development of novel therapeutics.

References

A Comparative Guide to Bioisosteric Replacements of 5-Amino-4,6-dihydroxypyrimidine for the Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacement strategies for the 5-Amino-4,6-dihydroxypyrimidine scaffold, focusing on the inhibition of immune-activated nitric oxide (NO) production. The overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory and pathological conditions, making iNOS a key target for therapeutic intervention. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the rational design of novel iNOS inhibitors.

Introduction to Bioisosterism and this compound

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1] This strategy is employed to optimize physicochemical properties, enhance potency, and reduce toxicity. The this compound core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[2] However, in the context of inhibiting nitric oxide production, the parent dihydroxy scaffold has been found to be inactive.[1] This necessitates the exploration of bioisosteric replacements to unlock its potential as an iNOS inhibitor.

Bioisosteric Replacement Strategies and Performance Comparison

This guide explores two primary bioisosteric replacement strategies for the this compound scaffold:

  • Direct Replacement of Hydroxyl Groups: Substitution of the 4,6-dihydroxy groups with dichloro groups.

  • Scaffold Hopping: Replacement of the entire dihydroxypyrimidine core with alternative heterocyclic systems known to inhibit iNOS, such as pyrazolopyrimidines and imidazopyrimidines.

The following tables present a comparative summary of the in vitro inhibitory activities of these bioisosteric replacements against NO production or iNOS activity.

Data Presentation: Quantitative Comparison of Inhibitory Activities

Table 1: Bioisosteric Replacement of Dihydroxy with Dichloro on the 2-Amino-5-substituted-pyrimidine Scaffold

Compound ID5-SubstituentCore ScaffoldBioisosteric ReplacementTargetIC50 (µM)
Parent Scaffold HThis compound-NO ProductionInactive[1]
B1 H2-Amino-pyrimidine4,6-dichloroNO Production25[1]
B2 Methyl2-Amino-pyrimidine4,6-dichloroNO Production28[1]
B3 Ethyl2-Amino-pyrimidine4,6-dichloroNO Production20[1]
B4 Propyl2-Amino-pyrimidine4,6-dichloroNO Production15[1]
B5 Isopropyl2-Amino-pyrimidine4,6-dichloroNO Production9[1]
B11 Benzyl2-Amino-pyrimidine4,6-dichloroNO Production18[1]
B12 Fluoro2-Amino-pyrimidine4,6-dichloroNO Production2[1]

Data sourced from Jansa et al. (2014).[1]

Table 2: Alternative Heterocyclic Scaffolds as Bioisosteres for the this compound Core

Compound IDCore ScaffoldKey SubstituentsTargetIC50 (µM)
Pyrazolopyrimidine 1 Pyrazolo[3,4-d]pyrimidine1-phenyl, 4-(4-chlorophenyl)aminoiNOS0.22
Pyrazolopyrimidine 2 Pyrazolo[4,3-d]pyrimidine3,4,5-trimethoxystyryliNOS1.12
Imidazopyrimidine 1 Imidazo[1,2-a]pyrimidinePhenyl and piperazine moietiesiNOS Dimerization~0.003
Imidazopyrimidine 2 Imidazo[1,2-a]pyrimidineBenzodioxolane and pyrrolidine moietiesiNOS Dimerization~0.002

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

The synthesis of the 5-substituted 2-amino-4,6-dichloropyrimidines involves a two-step process[1]:

  • Step 1: Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines. This is achieved through the condensation of a monosubstituted malonic acid diester with guanidine in the presence of an excess of sodium ethoxide.

  • Step 2: Chlorination. The resulting 2-amino-4,6-dihydroxypyrimidine analog is then treated with a Vilsmeier-Haack-Arnold reagent (e.g., generated from POCl₃ and DMF) in chloroform, followed by deprotection to yield the final 5-substituted 2-amino-4,6-dichloropyrimidine.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.[1]

  • Cell Culture: Mouse peritoneal cells or a macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds.

  • Stimulation: Nitric oxide production is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye, and the absorbance is measured spectrophotometrically (typically at 540 nm).

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to a vehicle-treated control, and IC50 values are determined.

Inducible Nitric Oxide Synthase (iNOS) Enzyme Activity Assay

This assay directly measures the enzymatic activity of iNOS.

  • Enzyme and Substrate Preparation: Recombinant iNOS enzyme is used. The reaction mixture includes the substrate L-arginine and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of L-arginine.

  • Reaction Termination: After a specific incubation time, the reaction is stopped.

  • Detection: The production of nitric oxide or the conversion of L-arginine to L-citrulline is measured. NO can be detected using the Griess reagent as described above.

  • Data Analysis: The percentage of iNOS inhibition is calculated, and IC50 values are determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of immune-activated nitric oxide production.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay In Vitro NO Assay start Monosubstituted Malonic Acid Diester + Guanidine dihydroxypyrimidine 5-Substituted-2-amino- 4,6-dihydroxypyrimidine start->dihydroxypyrimidine chlorination Chlorination (Vilsmeier-Haack) dihydroxypyrimidine->chlorination dichloropyrimidine 5-Substituted-2-amino- 4,6-dichloropyrimidine chlorination->dichloropyrimidine compound_treatment Compound Incubation dichloropyrimidine->compound_treatment Test Compound cell_culture Macrophage Cell Culture cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation griess_reagent Griess Reagent Addition incubation->griess_reagent measurement Absorbance Measurement (540 nm) griess_reagent->measurement

Caption: General workflow for synthesis and in vitro NO inhibition assay.

Conclusion

The bioisosteric replacement of the inactive this compound scaffold offers promising avenues for the development of potent nitric oxide production inhibitors. The direct replacement of the dihydroxy groups with dichloro substituents leads to compounds with micromolar activity, with the 5-fluoro substituted analog showing the highest potency. Furthermore, scaffold hopping to pyrazolopyrimidine and imidazopyrimidine cores can yield highly potent iNOS inhibitors with low micromolar to nanomolar activities. This guide provides a foundation for researchers to compare these strategies and select appropriate scaffolds and synthetic routes for the development of novel anti-inflammatory agents targeting iNOS.

References

comparative analysis of spectroscopic data for pyrimidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for pyrimidine and its structural isomers, pyridazine and pyrazine. Understanding the distinct spectroscopic signatures of these fundamental heterocyclic compounds is crucial for their identification, characterization, and the development of novel therapeutic agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data for pyrimidine, pyridazine, and pyrazine to facilitate a clear comparison of their characteristic spectral features.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei, which is significantly affected by the position of the nitrogen atoms in the pyrimidine isomers. All data presented below is for samples dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6
Pyrimidine9.26-8.787.368.78
Pyridazine-9.217.517.519.21
Pyrazine8.658.65-8.658.65

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6
Pyrimidine158.3-156.8121.7156.8
Pyridazine-150.5126.8126.8150.5
Pyrazine145.4145.4-145.4145.4
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The positions of the nitrogen atoms in the pyrimidine ring influence the bond strengths and vibrational frequencies, leading to distinct IR absorption patterns.

Table 3: Key IR Absorption Bands (cm⁻¹) (Solid Phase)

Vibrational ModePyrimidinePyridazinePyrazine
C-H stretching3100-30003100-30003100-3000
Ring stretching~1570, 1465, 1400~1575, 1445, 1415~1580, 1480, 1415
C-H in-plane bending~1240, 1150, 1065~1250, 1155, 1050~1150, 1015
C-H out-of-plane bending~990, 810, 710~960, 860, 750~800
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The diazines exhibit characteristic π → π* and n → π* transitions, with the position of the nitrogen atoms affecting the energy levels of the molecular orbitals.

Table 4: UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent (e.g., Cyclohexane)

Compoundπ → π* Transition (nm)n → π* Transition (nm)
Pyrimidine~243~298
Pyridazine~246~340
Pyrazine~260~328
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, which are indicative of the molecule's structure and stability. All three isomers have the same molecular weight of 80.09 g/mol .[1]

Table 5: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrimidine8053, 52, 51
Pyridazine8052, 51, 50
Pyrazine8053, 52, 26

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of pyrimidine isomers.

G Comparative Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Sample Obtain pure samples of Pyrimidine, Pyridazine, and Pyrazine Dissolve Dissolve in appropriate solvents (e.g., CDCl3 for NMR, Cyclohexane for UV-Vis) Sample->Dissolve MS Mass Spectrometry Sample->MS NMR 1H and 13C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Process_NMR Process NMR data: Chemical shifts, coupling constants NMR->Process_NMR Process_IR Analyze IR spectra: Vibrational modes IR->Process_IR Process_UV Analyze UV-Vis spectra: Absorption maxima UV_Vis->Process_UV Process_MS Analyze Mass spectra: Molecular ion, fragmentation MS->Process_MS Compare Tabulate and Compare Spectroscopic Data Process_NMR->Compare Process_IR->Compare Process_UV->Compare Process_MS->Compare Conclusion Structural Elucidation and Isomer Differentiation Compare->Conclusion

Caption: Workflow for comparative spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid pyrimidine isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrimidine isomer in a suitable UV-grade solvent (e.g., cyclohexane or ethanol) of a known concentration (typically around 1 mg/mL). Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrument Parameters:

    • Spectrometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition: Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the blank and the other with the sample solution. Record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like pyrimidine and its isomers, direct insertion probe (DIP) or gas chromatography (GC) introduction can be used.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 10-200.

  • Data Acquisition and Analysis: Acquire the mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z). Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental composition.

References

Benchmarking 5-Amino-4,6-dihydroxypyrimidine Derivatives as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 5-Amino-4,6-dihydroxypyrimidine-derived inhibitors, placing their efficacy in the context of other known nitric oxide synthase (NOS) inhibitors. While this compound itself demonstrates limited direct inhibitory activity, it serves as a crucial precursor for a potent class of 5-substituted 2-amino-4,6-dichloropyrimidine inhibitors. This guide will focus on the performance of these active derivatives against inducible nitric oxide synthase (iNOS) and compare them with established alternative inhibitors.

From Inactive Precursor to Potent Inhibitor: A Necessary Transformation

Research indicates that 5-substituted 2-amino-4,6-dihydroxypyrimidines are largely devoid of inhibitory activity against immune-activated nitric oxide (NO) production.[1] However, a synthetic modification that replaces the hydroxyl groups with chlorine atoms results in a series of 5-substituted 2-amino-4,6-dichloropyrimidines with significant iNOS inhibitory potency.[1] This chemical transformation is a key step in unlocking the therapeutic potential of this molecular scaffold.

G cluster_synthesis Synthetic Workflow Dihydroxy This compound Dichloro 5-Amino-4,6-dichloropyrimidine (Active Inhibitor) Dihydroxy->Dichloro Chlorination Reagent Chlorinating Agent (e.g., Vilsmeier-Haack reagent) Reagent->Dichloro

Synthetic conversion of the dihydroxy- to the dichloro-pyrimidine.

Performance Benchmarking of 5-Amino-4,6-dichloropyrimidine Derivatives

The inhibitory performance of 5-substituted 2-amino-4,6-dichloropyrimidines against NO production in immune-activated mouse peritoneal cells is summarized below. The most effective derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, demonstrates an IC50 of 2 µM.[1]

CompoundSubstituent at C5IC50 (µM)[1]
5-Fluoro-2-amino-4,6-dichloropyrimidineFluoro2
2-Amino-4,6-dichloro-5-propylpyrimidinePropyl9
2-Amino-5-butyl-4,6-dichloropyrimidineButyl36
5-Benzyl-2-amino-4,6-dichloropyrimidineBenzyl15
2-Amino-4,6-dichloro-5-phenylpyrimidinePhenyl14

Comparison with Alternative iNOS Inhibitors

To provide a broader context, the performance of the 5-Amino-4,6-dichloropyrimidine derivatives is compared with other well-established, non-pyrimidine-based iNOS inhibitors. The IC50 values for these alternatives were determined in macrophage cell lines, a setting comparable to the evaluation of the pyrimidine derivatives.

InhibitorClassIC50 (µM)
S-Methylisothiourea (SMT)Isothiourea2 - 6
AminoguanidineGuanidine2.1
L-NMMAArginine analogue35
1400WAmidine~0.01

The iNOS Signaling Pathway

The overproduction of nitric oxide by iNOS is a key factor in various inflammatory conditions. The signaling cascade leading to the expression and activation of iNOS is a critical target for therapeutic intervention. Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) are potent inducers of this pathway in macrophages.

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_Gene iNOS Gene NFkB->iNOS_Gene promotes transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO catalyzed by Inhibitor Dichloropyrimidine Inhibitors Inhibitor->iNOS_Protein inhibits

Simplified iNOS signaling pathway in macrophages.

Experimental Protocols

Synthesis of 5-Substituted 2-amino-4,6-dichloropyrimidines

The conversion of 5-substituted 2-amino-4,6-dihydroxypyrimidines to their corresponding dichlorinated analogs can be achieved in high yields using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.[1]

In Vitro Nitric Oxide (NO) Assay in Mouse Peritoneal Macrophages

This assay quantifies the inhibitory effect of the compounds on nitric oxide production by immune-activated macrophages.

  • Macrophage Isolation and Culture: Peritoneal macrophages are harvested from mice and cultured in a suitable medium.

  • Macrophage Activation: The cultured macrophages are stimulated with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce the expression of iNOS.

  • Inhibitor Treatment: The activated macrophages are treated with varying concentrations of the test compounds (5-amino-4,6-dichloropyrimidine derivatives or alternative inhibitors).

  • Nitrite Quantification (Griess Assay): After a defined incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce NO production by 50%, is calculated from the dose-response curve.

Griess_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow Harvest Harvest Peritoneal Macrophages Culture Culture Macrophages Harvest->Culture Activate Activate with LPS + IFN-γ Culture->Activate Treat Treat with Inhibitors Activate->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure Calculate Calculate IC50 Measure->Calculate

Experimental workflow for the in vitro nitric oxide assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Based on data from analogous compounds such as 2-Amino-4,6-dihydroxypyrimidine, it is prudent to handle 5-Amino-4,6-dihydroxypyrimidine as a hazardous substance.[2][3][4] The primary potential hazards include skin and eye irritation.[3] Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), should be treated as hazardous waste.[5][6] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][7]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, personnel must be equipped with appropriate PPE to minimize exposure risks.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or eyeglasses.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental release and ensure safe handling.

  • Containers : Use a dedicated, sealable, and clearly labeled hazardous waste container.[5][8] The container must be compatible with the chemical.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and include the full chemical name "this compound", concentration, and date of accumulation.[1] Do not use abbreviations or chemical formulas.[1]

  • Segregation : Store the waste container in a designated, well-ventilated, and cool area, segregated from incompatible materials such as strong oxidizing agents.[8][9]

  • Spill Management : In case of a spill, absorb the material with an inert dry substance, place it in a sealed container, and dispose of it as hazardous waste.[8]

Disposal Protocol

The disposal of this compound must be conducted through a licensed hazardous waste disposal company or an institution's EHS department.[1][3][6]

  • Waste Accumulation : Collect all waste containing this compound in the designated hazardous waste container. This includes unused product, contaminated materials, and rinsate from cleaning contaminated containers.[5]

  • Container Sealing : Once the container is full or waste is no longer being added, securely seal the container.

  • Request for Pickup : Submit a hazardous waste pickup request to your institution's EHS department.[1]

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.[1]

Note on Sewer Disposal : While some similar compounds may be acceptable for sanitary sewer disposal in small quantities with written permission from EHS, it is a best practice to treat this compound as a chemical waste that should not be disposed of down the drain unless explicitly approved by EHS.[1][10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect store Step 3: Store Container in a Secure, Ventilated Area collect->store seal Step 4: Securely Seal the Full Container store->seal request Step 5: Submit Hazardous Waste Pickup Request to EHS seal->request end End: Professional Disposal by Licensed Waste Management request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-4,6-dihydroxypyrimidine (CAS No. 69340-97-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when working with this compound.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye Protection Safety glasses with side shields or chemical safety goggles.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Skin and Body Protection Laboratory coat.To be worn at all times in the laboratory.
Respiratory Protection Not required under normal use conditions with adequate ventilation.Use a NIOSH-approved respirator if dust is generated and local exhaust ventilation is inadequate.
Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and ensure personnel safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Keep the container tightly closed.[2]

  • Store in a cool, dry, and dark place.[2]

  • Store away from incompatible materials, such as oxidizing agents.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.

1. Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • The product should not be allowed to enter the environment, drains, waterways, or the soil.[2]

2. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

1. Personal Precautions:

  • Use personal protective equipment as outlined above.

  • Keep unnecessary personnel away from the spill area.

2. Environmental Precautions:

  • Prevent the product from entering drains.[2]

3. Methods for Cleaning Up:

  • Sweep up the spilled material, taking care not to disperse dust, and collect it into an airtight container.[2]

  • Promptly dispose of the collected material in accordance with appropriate laws and regulations.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_setup Prepare Work Area (Fume Hood, Spill Kit Ready) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_prepare Prepare Solution or Mixture handle_weigh->handle_prepare post_clean Clean Work Area handle_prepare->post_clean disp_solid Dispose of Solid Waste in Designated Hazardous Waste Container handle_prepare->disp_solid disp_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container handle_prepare->disp_liquid post_ppe Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.